3-Pyrimidin-5-yl-benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyrimidin-5-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-3-1-2-8(4-9)10-5-12-7-13-6-10/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQRFVRGUHUTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400506 | |
| Record name | 3-Pyrimidin-5-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-74-6 | |
| Record name | 3-Pyrimidin-5-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Research Applications of 3-Pyrimidin-5-yl-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Pyrimidin-5-yl-benzoic acid (CAS 852180-74-6) is a heterocyclic organic compound primarily utilized in pharmaceutical research as a specialized chemical scaffold.[1] Its principal application is as a Protein Degrader Building Block , specifically serving as a component for the linker in Proteolysis-targeting chimeras (PROTACs).[1] While not an active therapeutic agent itself, its structure is integral to the design and synthesis of advanced drug candidates that leverage the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide details the core function of this building block within the context of targeted protein degradation, outlining the underlying biological mechanisms, synthetic strategies, and key evaluation metrics for the final PROTAC molecules.
The Role of this compound in PROTACs
PROTACs are advanced, heterobifunctional molecules engineered to selectively eliminate target proteins (Proteins of Interest, or POIs) from within a cell.[2][3] They represent a paradigm shift from traditional occupancy-based inhibitors to event-driven pharmacology that results in the complete removal of the target protein.[2]
A PROTAC molecule consists of three distinct parts:
-
A POI Ligand: Binds to the target protein (e.g., a kinase, a transcription factor).
-
An E3 Ligase Ligand: Recruits a specific E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).
-
A Linker: Covalently connects the POI and E3 ligase ligands.
This compound serves as a foundational component for the linker . The pyrimidine ring provides a degree of rigidity and defined geometry, while the benzoic acid's carboxyl group (-COOH) offers a reactive handle for synthetic chemists to attach the other components, typically through amide bond formation.[4] The linker's structure, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the key ternary complex.[4]
Mechanism of Action: Targeted Protein Degradation
The ultimate goal of using a building block like this compound is to create a PROTAC that hijacks the cell's ubiquitin-proteasome system (UPS). The mechanism proceeds through several key steps, which are initiated by the PROTAC molecule.[3][5]
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target POI and an E3 ubiquitin ligase, forming a POI-PROTAC-E3 ligase ternary complex.[3][6]
-
Ubiquitination: The formation of this complex brings the POI into close proximity with the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine residues of the POI.
-
Proteasomal Recognition and Degradation: The poly-ubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome.[5] The proteasome unfolds and proteolytically degrades the POI into small peptides.
-
Recycling: The PROTAC molecule is released after inducing ubiquitination and is not degraded, allowing it to act catalytically to degrade multiple copies of the target protein.[5][7]
Caption: The catalytic cycle of a PROTAC molecule.
General Synthetic Strategy and Experimental Protocols
The synthesis of a PROTAC using a building block like this compound typically involves a multi-step process focused on sequentially linking the three core components. The carboxylic acid group is a key reactive site for standard coupling reactions.
Generalized Synthetic Workflow
The process can be generalized as attaching the linker building block to either the POI ligand or the E3 ligase ligand first, followed by the addition of the final component. Amide coupling is a common and robust method used for these conjugations.
Caption: A representative workflow for PROTAC synthesis.
Representative Experimental Protocol: Amide Coupling
This protocol describes a general method for coupling a carboxylic acid-containing linker building block (like this compound) to an amine-containing ligand (POI or E3).
-
Reagent Preparation: Dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Activator Addition: To the stirred solution, add a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq), to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of 1N HCl, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired coupled intermediate.
-
Final Assembly: Repeat a similar coupling procedure to attach the third component to the other end of the linker, which would be synthetically modified to present a suitable reactive handle.
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC derived from a building block like this compound is assessed using specific quantitative metrics. These values are determined experimentally in cell-based assays. The table below shows representative data for potent PROTACs to illustrate the key parameters measured.
| Parameter | Definition | Representative Value Range |
| DC₅₀ | The concentration of a PROTAC required to degrade 50% of the target protein. | < 1 nM to > 1 µM |
| Dₘₐₓ | The maximum percentage of protein degradation achievable at high PROTAC concentrations. | > 80% |
| Kd | The dissociation constant, measuring the binding affinity of the PROTAC to its target POI or E3 ligase. | Low nM to µM |
Note: The values presented are illustrative for various published PROTACs and are not specific to a PROTAC made with this compound, as such specific data is not publicly available. For example, a potent VHL-based BET degrader, ARV-771, showed a DC₅₀ of <1 nM and a Dₘₐₓ of >90% in prostate cancer cell lines.[7] A Bruton's tyrosine kinase (BTK) degrader demonstrated a DC₅₀ of 6.2 nM and a Dₘₐₓ greater than 99%.[3]
Conclusion
This compound is a valuable research chemical whose utility is realized in its incorporation into complex and highly specific PROTAC molecules. As a linker building block, it provides a rigid, well-defined scaffold and a convenient synthetic handle for the assembly of these powerful agents of targeted protein degradation. Understanding its role is crucial for researchers in medicinal chemistry and drug discovery who are working to design the next generation of therapeutics capable of addressing previously "undruggable" protein targets.
References
- 1. calpaclab.com [calpaclab.com]
- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rscbmcs.org [rscbmcs.org]
- 7. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Pyrimidin-5-yl-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyrimidin-5-yl-benzoic acid is a bi-aryl heterocyclic compound. Its structure, featuring a benzoic acid moiety linked to a pyrimidine ring, makes it a molecule of interest in medicinal chemistry and materials science. Pyrimidine and benzoic acid derivatives are known to exhibit a wide range of biological activities and are scaffolds in the design of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the known structural and physicochemical properties of this compound, outlines general experimental protocols for its characterization, and proposes a logical workflow for its investigation as a potential drug candidate.
Molecular Structure and Identifiers
The fundamental structure of this compound consists of a pyrimidine ring attached at its 5-position to the 3-position of a benzoic acid ring.
| Identifier | Value |
| IUPAC Name | 3-(Pyrimidin-5-yl)benzoic acid |
| CAS Number | 852180-74-6[3][4] |
| Molecular Formula | C11H8N2O2[3][4] |
| Molecular Weight | 200.19 g/mol [3][4] |
| SMILES | O=C(O)c1cccc(c1)c2cncncn2 |
| InChI | InChI=1S/C11H8N2O2/c14-11(15)9-3-1-2-8(7-9)10-4-12-6-13-5-10/h1-7H,(H,14,15) |
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound is limited. The following table summarizes available data, much of which is computationally predicted.
| Property | Value | Source |
| Purity | ≥95% - ≥97% | [3] |
| Physical Form | Solid | |
| Topological Polar Surface Area (TPSA) | 63.08 Ų | [5] |
| logP (predicted) | 1.8418 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 2 | [5] |
| Storage Temperature | Room temperature or 2-8 °C | [3] |
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely published. However, standard methodologies for the synthesis and characterization of similar small molecules can be applied.
Synthesis via Suzuki Coupling
A common method for the synthesis of bi-aryl compounds is the Suzuki coupling reaction. A plausible synthetic route for this compound would involve the reaction of 5-bromopyrimidine with 3-carboxyphenylboronic acid.
Materials:
-
5-bromopyrimidine
-
3-carboxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Na2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 3-carboxyphenylboronic acid (1.2 equivalents), a palladium catalyst (0.05 equivalents), and a base (2.0 equivalents).
-
Purge the vessel with an inert gas.
-
Add the solvent mixture to the vessel.
-
Add 5-bromopyrimidine (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Acidify the mixture with an aqueous acid (e.g., 1M HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Physicochemical Characterization
Purity and Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is employed to determine the purity of the compound.[6]
Solubility Determination:
-
Prepare a series of saturated solutions of the compound in various solvents (e.g., water, DMSO, ethanol).
-
Equilibrate the solutions at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours).
-
Filter the solutions to remove any undissolved solid.
-
Determine the concentration of the compound in the filtrate using a calibrated analytical method such as UV-Vis spectroscopy or HPLC.
Biological Activity Screening
Given that this compound is listed as a "Protein Degrader Building Block" by some suppliers, a primary area of investigation would be its potential role in targeted protein degradation (e.g., as a component of a PROTAC).[3] General screening protocols to assess biological activity are outlined below.
Cell Viability Assay:
-
Plate cells of interest (e.g., cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a suitable reagent (e.g., MTT, CellTiter-Glo®).
-
Measure the signal using a plate reader and calculate the IC50 value.
Target Binding Assays:
-
Surface Plasmon Resonance (SPR): To assess direct binding to a purified target protein.
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding.
-
Microscale Thermophoresis (MST): A method to quantify binding affinity in solution.[7]
Logical Workflow for Investigation
The following diagram illustrates a logical workflow for the comprehensive investigation of this compound as a potential therapeutic agent.
Caption: Workflow for the investigation of this compound.
Potential Signaling Pathways
While no specific signaling pathways have been definitively associated with this compound in the available literature, pyrimidine derivatives are known to interact with a variety of biological targets. For instance, some pyrimidine-containing molecules act as kinase inhibitors, while others interfere with nucleic acid synthesis.[1] The general structure of this compound suggests it could potentially be developed into an inhibitor of enzymes within key cellular signaling pathways, such as those involved in cell cycle regulation or apoptosis. Further research is required to elucidate any specific biological targets and modulated pathways.
The diagram below represents a hypothetical signaling pathway that could be investigated, based on the known activities of similar heterocyclic compounds.
Caption: Hypothetical kinase inhibition signaling pathway.
Conclusion
This compound represents a chemical scaffold with potential for further investigation in drug discovery and development. While current publicly available data is limited, this guide provides a framework for its synthesis, characterization, and biological evaluation. The structured approach outlined, from basic physicochemical analysis to the exploration of potential biological activities, will be crucial in uncovering the therapeutic potential of this and related molecules. Researchers are encouraged to utilize the general protocols and logical workflows presented here as a starting point for their investigations.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. calpaclab.com [calpaclab.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. chemscene.com [chemscene.com]
- 6. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
3-Pyrimidin-5-yl-benzoic Acid: A Technical Guide for Drug Discovery Professionals
CAS Number: 852180-74-6
This technical guide provides an in-depth overview of 3-Pyrimidin-5-yl-benzoic acid, a key building block in modern drug discovery, particularly in the development of targeted protein degraders. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise summary of its properties, synthesis, and applications.
Core Compound Properties
This compound is a bifunctional molecule featuring a pyrimidine ring and a benzoic acid moiety. This unique structure makes it a valuable component in the synthesis of complex bioactive molecules, most notably as a linker or scaffold element in Proteolysis Targeting Chimeras (PROTACs).
| Property | Value | Source |
| CAS Number | 852180-74-6 | [1] |
| Molecular Formula | C₁₁H₈N₂O₂ | [1] |
| Molecular Weight | 200.19 g/mol | [1] |
| Appearance | Solid | [1] |
| Synonyms | 3-(5-pyrimidinyl)benzoic acid | [1] |
| Classification | Protein Degrader Building Block | [1] |
Synthesis and Experimental Protocols
Representative Experimental Protocol (Inferred): Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for analogous compounds.
Materials:
-
5-Bromopyrimidine
-
3-Carboxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DME, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-bromopyrimidine (1 equivalent), 3-carboxyphenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Solvent Addition: Add the chosen solvent system to the flask.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a biphasic solvent system was used, separate the aqueous and organic layers.
-
Acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the product.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.
Application in Targeted Protein Degradation: PROTACs
The primary application of this compound in contemporary drug discovery is as a linker component in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.
A PROTAC molecule consists of three key components:
-
A ligand for the target protein of interest (POI).
-
A ligand for an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
This compound serves as a rigid and synthetically versatile scaffold to which the POI ligand and the E3 ligase ligand can be attached. The pyrimidine and benzene rings provide a defined spatial orientation, which is crucial for the effective formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.
Mechanism of Action of PROTACs:
The general mechanism of action for a PROTAC is a catalytic cycle that leads to the degradation of the target protein.
Signaling Pathways
The specific signaling pathway affected by a PROTAC incorporating this compound is determined by the choice of the target protein ligand. As a versatile building block, this molecule can be integrated into PROTACs targeting a wide range of proteins implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders.
For instance, if the PROTAC is designed to target a specific kinase involved in a cancer signaling pathway (e.g., a receptor tyrosine kinase), its mechanism of action would lead to the degradation of that kinase, thereby downregulating the entire downstream signaling cascade.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its primary role as a linker in PROTACs highlights its importance in the development of next-generation therapeutics that function through targeted protein degradation. While specific biological data for the standalone molecule is limited, its utility is realized upon incorporation into larger, biologically active constructs. Further research and publication of detailed synthetic protocols and the biological evaluation of PROTACs containing this specific linker will undoubtedly provide a more comprehensive understanding of its full potential.
References
The Rise of Pyrimidinyl-Benzoic Acids: A Technical Guide to the Mechanism of Action of 3-Pyrimidin-5-yl-benzoic Acid Derivatives as Potent Kinase Inhibitors
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of 3-pyrimidin-5-yl-benzoic acid compounds, a pivotal scaffold in modern medicinal chemistry. Primarily targeting researchers, scientists, and drug development professionals, this document elucidates the core biological activities, experimental validation, and signaling pathway interactions of a key derivative, Nilotinib, which has emerged as a cornerstone in targeted cancer therapy.
Executive Summary
Derivatives of the this compound scaffold have been successfully developed as potent and selective kinase inhibitors. A prominent example is Nilotinib, a second-generation tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of Chronic Myeloid Leukemia (CML). This guide will dissect the mechanism of Nilotinib as a representative of this compound class, focusing on its interaction with the BCR-ABL fusion protein. We will present quantitative data on its inhibitory activity, detail the experimental protocols used for its characterization, and provide visual representations of its mechanism within the cellular signaling network.
Core Mechanism of Action: Targeting the BCR-ABL Kinase
Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a genetic translocation that creates the BCR-ABL fusion gene.[1] This gene produces a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis.[1]
Nilotinib, a derivative of the this compound scaffold, is a potent inhibitor of the BCR-ABL kinase.[1][2][3] Its mechanism of action involves binding to the ATP-binding site of the ABL kinase domain.[1][4] This binding stabilizes the inactive conformation of the kinase, preventing its autophosphorylation and the subsequent phosphorylation of downstream substrates.[4][5] By blocking the catalytic activity of BCR-ABL, Nilotinib effectively shuts down the aberrant signaling pathways that are crucial for the survival and proliferation of CML cells, ultimately leading to apoptosis.[1]
Beyond BCR-ABL, Nilotinib also demonstrates inhibitory activity against other tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR), c-KIT, and Colony-Stimulating Factor 1 Receptor (CSF-1R).[3][5][6]
Quantitative Inhibitory Activity
The potency of Nilotinib has been quantified against a range of wild-type and mutant kinases. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's efficacy. A lower IC50 value indicates a more potent compound.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| BCR-ABL (Wild-Type) | 20 - 60 | In vitro / Cell-based | [5] |
| c-ABL | <30 | Cell-free | [7] |
| PDGFR | 69 | In vitro | [5] |
| c-KIT (Wild-Type) | 210 | In vitro | [5] |
| c-KIT (V560G mutant) | 108 | Cell-based | [8] |
| CSF-1R | 125 - 250 | In vitro | [5] |
| DDR1 | 3.7 | In vitro | [5] |
Key Experimental Protocols
The characterization of this compound derivatives like Nilotinib relies on a suite of standardized biochemical and cell-based assays.
Western Blot for p-BCR-ABL Inhibition
This assay directly measures the inhibition of BCR-ABL autophosphorylation in treated cells.
Protocol:
-
Cell Culture and Treatment: BCR-ABL positive cells (e.g., K562 cell line) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are seeded at a specified density and treated with varying concentrations of Nilotinib (e.g., 0, 10, 50, 100, 500 nM) for a designated time period (e.g., 2, 6, 24 hours). A vehicle control (DMSO) is included.[9]
-
Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed using a RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[9]
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading for electrophoresis.[9]
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by molecular weight using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.[9]
-
Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated BCR-ABL (p-BCR-ABL). Following washes, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]
-
Detection: A chemiluminescent substrate is applied to the membrane, and the signal is captured using an imaging system. The membrane is often stripped and re-probed for total BCR-ABL and a loading control (e.g., β-actin or GAPDH) for normalization.[9]
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of the compound on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Adherent cancer cells (e.g., K562) in their logarithmic growth phase are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[6]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of Nilotinib. A vehicle control (e.g., 0.1% DMSO) is also included. The cells are incubated for a specified period, typically 72 hours.[10][11]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[10]
-
Solubilization and Measurement: A solubilization buffer (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[6] The absorbance of the purple solution is then measured using a microplate reader at a wavelength of 450-570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
Diagrams are essential for conceptualizing the complex biological processes involved in the mechanism of action of this compound derivatives.
Caption: BCR-ABL signaling pathway and the inhibitory action of Nilotinib.
Caption: Experimental workflow for characterizing a kinase inhibitor.
Conclusion
The this compound scaffold is a validated and highly valuable starting point for the development of targeted kinase inhibitors. The extensive research and clinical success of its derivative, Nilotinib, underscore the power of this chemical framework in creating potent and selective drugs. By effectively inhibiting the BCR-ABL kinase, Nilotinib has transformed the therapeutic landscape for Chronic Myeloid Leukemia. The methodologies and data presented in this guide provide a comprehensive overview of its mechanism of action, offering a solid foundation for future research and development in this promising area of medicinal chemistry.
References
- 1. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 2. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nilotinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. ClinPGx [clinpgx.org]
- 5. ClinPGx [clinpgx.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Examining the Effects of Dasatinib, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity assay of nilotinib and nicotinamide in a myeloid cell line, K562 | Asian Journal of Medicine and Biomedicine [journal.unisza.edu.my]
The Synthetic Chemist's Guide to Pyrimidine Benzoic Acids: A Comprehensive Review
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of biologically active molecules, including anticancer, antiviral, and antimicrobial agents.[1][2] When coupled with a benzoic acid moiety, the resulting pyrimidine benzoic acids offer a versatile platform for developing novel therapeutics. This technical guide provides a comprehensive literature review of the core synthetic strategies for preparing these valuable compounds, with a focus on detailed experimental protocols, quantitative data, and the biological signaling pathways they influence.
Core Synthetic Strategies
The construction of pyrimidine benzoic acids primarily relies on powerful cross-coupling reactions that form a carbon-carbon or carbon-nitrogen bond between a pyrimidine core and a benzoic acid derivative. The most prevalent and effective methods include the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organohalide using a palladium catalyst.[3] This method is widely used for the synthesis of pyrimidine benzoic acids due to its high functional group tolerance and generally good yields.[4][5]
A typical Suzuki coupling workflow for the synthesis of a pyrimidine benzoic acid is depicted below.
Experimental Protocol: Synthesis of 4-(Pyrimidin-5-yl)benzoic acid
This protocol is adapted from methodologies described for similar Suzuki couplings.[4][5]
-
Reactants:
-
5-Bromopyrimidine
-
4-Carboxyphenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water
-
-
Procedure:
-
To a degassed solution of 5-bromopyrimidine (1.0 eq) and 4-carboxyphenylboronic acid (1.2 eq) in a 3:1 mixture of 1,4-dioxane and water, add K₂CO₃ (2.5 eq).
-
Purge the mixture with nitrogen or argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford 4-(pyrimidin-5-yl)benzoic acid.
-
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Reference |
| 5-Bromopyrimidine | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75-90 | [4][5] |
| 2-Chloropyrimidine | 3-Carboxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 65-85 | [6] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 71 | [4] |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds between an aryl halide and an amine, catalyzed by a palladium complex.[7] This reaction is particularly useful for synthesizing pyrimidine benzoic acids where the benzoic acid moiety is linked to the pyrimidine ring via a nitrogen atom.
A schematic representation of the Buchwald-Hartwig amination catalytic cycle is provided below.
Experimental Protocol: Synthesis of 4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
This protocol is based on general procedures for Buchwald-Hartwig amination reactions.[8][9]
-
Reactants:
-
2-Chloro-4-(pyridin-3-yl)pyrimidine
-
4-Aminobenzoic acid
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
-
Procedure:
-
In a glovebox, combine 2-chloro-4-(pyridin-3-yl)pyrimidine (1.0 eq), 4-aminobenzoic acid (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.5 eq) in a dry Schlenk tube.
-
Add anhydrous, degassed toluene to the Schlenk tube.
-
Seal the tube and heat the reaction mixture at 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with water.
-
Separate the aqueous layer and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water and a non-polar solvent (e.g., hexane), and dry under vacuum.
-
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Chloropyrimidine | 4-Aminobenzoic acid | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 70-88 | [7] |
| 2-Bromopyridine | 4-Aminobenzoic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 85 | [10] |
| 2-Chloro-4-phenylpyrimidine | 3-Aminobenzoic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 78 | [8] |
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N, C-O, and C-S bonds using a copper catalyst.[11] While it often requires harsher conditions than palladium-catalyzed reactions, modern advancements have led to milder and more efficient protocols.[11] This method is a viable alternative for the synthesis of pyrimidine benzoic acids, especially for large-scale production where the cost of palladium can be a concern.
Experimental Protocol: Synthesis of 4-(Pyrimidin-2-yloxy)benzoic acid
This protocol is a representative example based on modern Ullmann condensation procedures.
-
Reactants:
-
2-Bromopyrimidine
-
4-Hydroxybenzoic acid
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a reaction vessel, add 2-bromopyrimidine (1.0 eq), 4-hydroxybenzoic acid (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to the vessel under a nitrogen atmosphere.
-
Heat the mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution with 1M HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain 4-(pyrimidin-2-yloxy)benzoic acid.
-
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Iodopyrimidine | 4-Hydroxybenzoic acid | CuI / L-proline | K₂CO₃ | DMSO | 65-80 | [11] |
| 2-Chloropyrimidine | 3-Aminobenzoic acid | CuI / DMEDA | K₃PO₄ | Dioxane | 70-85 | [11] |
Biological Significance and Signaling Pathways
Pyrimidine benzoic acids have garnered significant attention in drug discovery due to their ability to inhibit key enzymes involved in disease progression, particularly in oncology. Two of the most prominent targets are Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).
EGFR Inhibitors
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers.[12] Pyrimidine-based molecules have been successfully developed as EGFR inhibitors, often by mimicking the adenine core of ATP and competing for its binding site in the kinase domain.[13][14] The benzoic acid moiety can provide additional interactions with the enzyme, enhancing potency and selectivity.
CDK Inhibitors
CDKs are a family of protein kinases that regulate the cell cycle. Their dysregulation is a common feature of cancer, leading to uncontrolled cell division.[15][16] Pyrimidine derivatives have been developed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells. The benzoic acid group can be functionalized to improve pharmacokinetic properties and target specific CDK isoforms.[17][18]
| Compound Type | Target | IC₅₀ (nM) | Cancer Cell Line | Reference |
| Pyrimidine-5-carbonitrile derivative | EGFR | 8.29 | HepG2 | [13] |
| 2,4,5,6-tetrasubstituted pyrimidine | CDK2 | <100 | Various | [17] |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine | CDK9 | <50 | Pancreatic Cancer Cells | [16] |
| Triazole-Pyrimidine Hybrid | EGFR | 15,700 | A549 | [1] |
Conclusion
The synthesis of pyrimidine benzoic acids is a dynamic field of research with significant implications for drug discovery. The palladium-catalyzed Suzuki-Miyaura coupling and Buchwald-Hartwig amination, along with the copper-catalyzed Ullmann condensation, represent the most robust and versatile methods for their preparation. The ability of these compounds to potently and selectively inhibit key signaling pathways, such as those mediated by EGFR and CDKs, underscores their therapeutic potential. This guide provides a foundational understanding of the synthesis and biological relevance of pyrimidine benzoic acids, serving as a valuable resource for researchers dedicated to the development of novel therapeutics.
References
- 1. Triazole-Pyrimidine Hybrids as EGFR Inhibitors via Synthesis, In Silico, In Vitro, and In Vivo Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 15. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of 3-Pyrimidin-5-yl-benzoic Acid Analogs: A Technical Guide to a New Frontier in Kinase Inhibition
For Immediate Release
In the relentless pursuit of novel therapeutics, a promising class of small molecules, the 3-pyrimidin-5-yl-benzoic acid analogs, has emerged as a significant scaffold in the development of next-generation kinase inhibitors. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and biological evaluation of these compounds, with a particular focus on their role as allosteric inhibitors of the BCR-ABL1 kinase, a key target in Chronic Myeloid Leukemia (CML).
The limitations of traditional ATP-competitive kinase inhibitors, most notably the development of drug resistance through mutations in the kinase domain, have necessitated the exploration of alternative inhibitory mechanisms. Analogs derived from the this compound core have shown remarkable potential in targeting allosteric sites, offering a powerful strategy to overcome these challenges. This guide will delve into the intricate details of their mechanism of action, structure-activity relationships, and the experimental protocols crucial for their development and evaluation.
Discovery and Rationale: Targeting the Myristoyl Pocket of BCR-ABL1
The constitutively active BCR-ABL1 fusion protein is the pathogenic driver of CML.[1] While ATP-competitive inhibitors have revolutionized CML treatment, mutations in the ATP-binding site, such as the formidable T315I "gatekeeper" mutation, can render these drugs ineffective.[2] The discovery of an allosteric binding site, the myristoyl pocket, on the ABL1 kinase domain has opened a new avenue for therapeutic intervention.[2][3] This pocket is essential for the natural auto-inhibition of the c-Abl kinase, a mechanism that is lost in the BCR-ABL1 fusion protein.[3]
The this compound scaffold has proven to be an ideal starting point for the design of ligands that can bind to this myristoyl pocket. By mimicking the binding of the natural myristoyl group, these allosteric inhibitors can lock the kinase in an inactive conformation, effectively shutting down its oncogenic signaling.[4] This mechanism is distinct from that of ATP-competitive inhibitors, and crucially, these allosteric inhibitors can maintain activity against mutations that confer resistance to their ATP-site-targeting counterparts.[2] Furthermore, the combination of allosteric and ATP-competitive inhibitors has shown synergistic effects in preclinical models, offering a promising strategy to suppress the emergence of resistance.[3]
Synthesis of this compound Analogs
The synthesis of this compound amide derivatives is a key focus in the development of these novel inhibitors. The general synthetic approach involves the coupling of the this compound core with a variety of amine-containing fragments.
General Synthetic Workflow
Structure-Activity Relationship (SAR)
The potency and selectivity of this compound analogs are highly dependent on the nature of the substituents on the amide portion of the molecule. The following table summarizes key SAR findings from various studies, highlighting the impact of different chemical modifications on the inhibitory activity against BCR-ABL1.
| Compound ID | Amine Fragment (R-NH2) | BCR-ABL1 wt IC50 (nM) | BCR-ABL1 T315I IC50 (nM) | Reference |
| Imatinib | - | 398 | >10000 | [5] |
| Compound 3m | Thiazolamide derivative | 1273 | 39890 | [5] |
| CHMFL-ABL-053 | 2-methyl-5-(3-(trifluoromethyl)benzamido)aniline | 70 | - | [6] |
| GNF-2 | - | - | - | [7] |
| Asciminib (ABL001) | - | - | Low nM range | [3] |
Note: The table presents a selection of compounds to illustrate SAR trends. Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
Experimental Protocols
Synthesis of N-(substituted-phenyl)-3-(pyrimidin-5-yl)benzamide
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt)
-
Substituted aniline
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure using Thionyl Chloride:
-
A mixture of this compound (1.0 eq) and thionyl chloride (2.0 eq) is heated under reflux for 2-4 hours.
-
The excess thionyl chloride is removed under reduced pressure.
-
The resulting acid chloride is dissolved in anhydrous DCM.
-
To a separate flask containing the substituted aniline (1.1 eq) and TEA (2.0 eq) in anhydrous DCM, the solution of the acid chloride is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford the desired N-(substituted-phenyl)-3-(pyrimidin-5-yl)benzamide.
Procedure using EDC/HOBt Coupling:
-
To a solution of this compound (1.0 eq), the substituted aniline (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF, EDC (1.2 eq) and DIPEA (2.0 eq) are added.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction mixture is poured into water, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization or silica gel column chromatography.
In Vitro BCR-ABL1 Kinase Inhibition Assay
Principle: The inhibitory activity of the synthesized compounds against BCR-ABL1 kinase is determined by measuring the phosphorylation of a specific substrate. This can be achieved through various methods, including ELISA-based assays or luminescence-based assays that quantify ATP consumption.
Cell-Based Assay using K562 cells:
-
The human CML cell line K562, which endogenously expresses the BCR-ABL1 fusion protein, is used.[1]
-
Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay):
-
The assay is performed in a multi-well plate format.
-
The reaction mixture contains purified recombinant BCR-ABL1 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.
-
The test compounds are added to the wells at various concentrations.
-
The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific time (e.g., 60 minutes at room temperature).[2]
-
The amount of ADP produced, which is directly proportional to the kinase activity, is measured using the ADP-Glo™ reagent and a luminometer.[2]
-
The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.
Allosteric Inhibition Screening Workflow
Signaling Pathway of BCR-ABL1 and Inhibition
Conclusion and Future Directions
The discovery and development of this compound analogs represent a paradigm shift in the strategy to combat CML and potentially other kinase-driven cancers. Their ability to allosterically inhibit BCR-ABL1 provides a powerful tool to overcome the persistent challenge of drug resistance. The data and protocols presented in this guide offer a solid foundation for further research and development in this exciting area. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs, exploring novel derivatives with enhanced potency and broader mutant coverage, and evaluating their efficacy in clinical settings. The continued exploration of this chemical scaffold holds immense promise for the future of targeted cancer therapy.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. promega.com [promega.com]
- 3. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Insights Into Co-Administration of Allosteric and Orthosteric Drugs to Overcome Drug-Resistance in T315I BCR-ABL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ensemble-based virtual screening: identification of a potential allosteric inhibitor of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Pyrimidin-5-yl-benzoic Acid: A Versatile Fragment for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," that exhibit weak but specific binding to a biological target. These initial hits are then elaborated and optimized to generate potent and selective drug candidates. This guide focuses on the utility of 3-pyrimidin-5-yl-benzoic acid, a commercially available compound, as a strategic fragment for drug discovery campaigns, particularly in the realm of kinase inhibition and protein degradation. Its rigid bicyclic structure, combined with the hydrogen bonding capabilities of the pyrimidine ring and the versatile synthetic handle of the carboxylic acid, makes it an attractive starting point for developing novel therapeutics.
Core Properties of this compound
This compound is a stable, solid compound with the following key characteristics:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈N₂O₂ | [1] |
| Molecular Weight | 200.19 g/mol | [1] |
| CAS Number | 852180-74-6 | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | [1] |
| Storage | Room temperature | [1] |
This fragment is classified as a "Protein Degrader Building Block," indicating its recognized potential in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degradation technologies.
Biological Activity of Derivatives
Kinase Inhibition
Derivatives of the this compound core have demonstrated inhibitory activity against several important kinase targets implicated in cancer and neurodegenerative diseases.
| Target Kinase | Derivative Structure | IC₅₀ (nM) | Reference |
| JNK3 | (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile | 227 | [2] |
| CDK2 | N⁵-(2-(4-chlorophenyl)acetamide)-pyrazolo[3,4-d]pyrimidinone derivative | 210 | |
| v-Abl | 3-(4-Pyridin-3-yl-pyrimidin-2-ylamino)-benzoic acid methyl ester | 5100 | [3] |
| c-Src | 3-(4-Pyridin-3-yl-pyrimidin-2-ylamino)-benzoic acid methyl ester | 90000 | [3] |
| BCR-ABL | 3-(4-Pyridin-3-yl-pyrimidin-2-ylamino)-benzoic acid methyl ester | 5130 | [3] |
These examples underscore the utility of the pyrimidine core in targeting the ATP-binding site of kinases, a common strategy in kinase inhibitor design. The benzoic acid group provides a convenient point for chemical modification to enhance potency and selectivity.
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
A common and versatile method for the synthesis of this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction. This protocol provides a general framework for the reaction.
Materials:
-
5-Bromopyrimidine
-
3-(Methoxycarbonyl)phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure (Conventional Heating):
-
To a dry round-bottom flask, add 5-bromopyrimidine (1.0 eq), 3-(methoxycarbonyl)phenylboronic acid (1.2 eq), and the chosen base (2.0-3.0 eq).
-
Add the palladium catalyst (0.5-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Stir the reaction mixture at 80-100 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude methyl 3-(pyrimidin-5-yl)benzoate by column chromatography on silica gel.
-
Hydrolyze the ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water) to yield this compound.
Procedure (Microwave-Assisted):
-
To a microwave reaction vessel, add the reactants, catalyst, and base as described above.
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent.
-
Place the vessel in a microwave reactor and heat to 100-150 °C for 10-30 minutes.
-
After cooling, perform the work-up and purification as described for the conventional method.
Fragment Screening Protocol using Surface Plasmon Resonance (SPR)
This protocol outlines a general workflow for screening a fragment library, including this compound, against a target protein, such as a kinase.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
High-quality, purified target protein
-
Fragment library dissolved in DMSO
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a freshly prepared mixture of EDC and NHS.
-
Inject the target protein at a suitable concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5-5.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
A reference surface should be prepared in parallel (activated and deactivated without protein immobilization) to allow for reference subtraction.
-
-
Fragment Screening (Primary Screen):
-
Prepare plates with the fragment library diluted in running buffer to the desired screening concentration (typically 100-500 µM), keeping the DMSO concentration constant and low (e.g., ≤1%).
-
Inject the fragment solutions over the target and reference surfaces.
-
Monitor the change in response units (RU). A significant increase in RU on the target surface compared to the reference surface indicates a potential binding event.
-
Select initial "hits" based on a predefined response threshold.
-
-
Hit Confirmation and Affinity Determination (Secondary Screen):
-
For the initial hits, perform a dose-response analysis by injecting a series of concentrations of the fragment (e.g., 5-6 concentrations) over the sensor surfaces.
-
Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (K D).
-
-
Orthogonal Validation:
-
Validate the confirmed hits using a different biophysical technique, such as Nuclear Magnetic Resonance (NMR) spectroscopy or thermal shift assay (TSA), to reduce the likelihood of false positives.
-
Visualizations
Signaling Pathways
Derivatives of this compound have shown promise as inhibitors of key kinases involved in cell signaling pathways implicated in disease.
Caption: JNK3 Signaling Pathway and Point of Inhibition.
Caption: CDK2 Signaling Pathway in Cell Cycle Progression.
Experimental Workflow
The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign starting with a fragment like this compound.
Caption: Fragment-Based Drug Discovery Workflow.
Conclusion
This compound represents a valuable and versatile fragment for initiating drug discovery programs. Its inherent structural features, commercial availability, and the demonstrated biological activity of its derivatives make it a compelling starting point for the development of inhibitors for a range of therapeutic targets, particularly protein kinases. By employing the systematic FBDD workflow and the experimental protocols outlined in this guide, researchers can effectively leverage this fragment to discover and optimize novel lead compounds with the potential for significant therapeutic impact.
References
- 1. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BindingDB BDBM50290418 3-(4-Pyridin-3-yl-pyrimidin-2-ylamino)-benzoic acid methyl ester::CHEMBL56671 [bindingdb.org]
3-Pyrimidin-5-yl-benzoic Acid: A Versatile Building Block for Next-Generation Protein Degraders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Within this field, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The design of the linker component of a PROTAC is critical to its efficacy. This technical guide explores the potential of 3-pyrimidin-5-yl-benzoic acid as a novel building block for the linker in protein degraders. Its rigid, aromatic structure and the presence of versatile chemical handles make it an attractive scaffold for the synthesis of potent and selective degraders. This document provides a comprehensive overview of its physicochemical properties, proposed synthetic routes for its incorporation into PROTACs, and detailed experimental protocols for the characterization of such molecules.
Introduction to this compound in Protein Degradation
The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding and π-stacking interactions makes it an ideal component for molecular recognition at protein interfaces. In the context of protein degraders, the linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The 3,5-disubstituted pattern of this compound offers a defined exit vector for the attachment of the target-binding and E3 ligase-binding moieties, providing a degree of conformational constraint that can be advantageous for ternary complex formation.
Physicochemical Properties of this compound
Understanding the physicochemical properties of a building block is fundamental to designing drug-like molecules. The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈N₂O₂ | Commercial Supplier Data |
| Molecular Weight | 200.19 g/mol | Commercial Supplier Data |
| Appearance | Off-white to pale yellow solid | General Chemical Knowledge |
| Solubility | Soluble in organic solvents like DMSO and DMF | General Chemical Knowledge |
| pKa (predicted) | ~4-5 (for the carboxylic acid) | General Chemical Knowledge |
Synthesis of this compound and its Incorporation into a Hypothetical PROTAC
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed coupling of a pyrimidine derivative with a boronic acid derivative.
Design of a Hypothetical PROTAC (PROTAC-X)
To illustrate the utility of this compound, we propose a hypothetical PROTAC, designated PROTAC-X , targeting the Bromodomain-containing protein 4 (BRD4), a well-validated cancer target. PROTAC-X will utilize a known BRD4 ligand (e.g., JQ1 derivative) and a ligand for the von Hippel-Lindau (VHL) E3 ligase.
Synthetic Workflow for PROTAC-X
The synthesis of PROTAC-X would involve a modular approach, starting with the functionalization of the this compound core, followed by sequential amide bond formation with the BRD4 and VHL ligands.
Experimental Protocols
The following section provides detailed methodologies for the synthesis and characterization of a PROTAC, using our hypothetical PROTAC-X as an example.
General Procedure for Amide Coupling in PROTAC Synthesis[3]
-
Reaction Setup : To a solution of the carboxylic acid component (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) are added O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). The mixture is stirred at room temperature for 15 minutes to activate the carboxylic acid.
-
Amine Addition : The amine component (1.1 eq), dissolved in a minimal amount of DMF, is then added to the reaction mixture.
-
Reaction Monitoring : The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up : The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired amide.
Western Blot for Protein Degradation[4]
-
Cell Culture and Treatment : Seed a human cell line expressing the target protein (e.g., HeLa or HEK293T for BRD4) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation : Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting : Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk in TBST and probe with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis : Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Fluorescence Polarization (FP) Assay for Target Binding[5][6]
-
Principle : This assay measures the binding of a fluorescently labeled ligand (tracer) to the target protein. Competitive displacement of the tracer by the PROTAC results in a decrease in fluorescence polarization.
-
Reagents : Purified target protein (e.g., BRD4), a fluorescently labeled ligand for the target, and the PROTAC.
-
Assay Protocol :
-
In a 384-well plate, add a fixed concentration of the target protein and the fluorescent tracer.
-
Add serial dilutions of the PROTAC.
-
Incubate at room temperature to reach equilibrium.
-
Measure fluorescence polarization using a plate reader.
-
-
Data Analysis : Plot the change in fluorescence polarization against the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity (IC₅₀ or Kᵢ).
NanoBRET™ Target Engagement Assay[7][8]
-
Principle : This live-cell assay measures the engagement of a compound with its target protein using Bioluminescence Resonance Energy Transfer (BRET).
-
Assay Setup : Cells are transiently transfected with a plasmid encoding the target protein fused to NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the target protein is added to the cells.
-
Measurement : Binding of the tracer to the NanoLuc®-tagged target results in a BRET signal. Competitive displacement of the tracer by the PROTAC leads to a decrease in the BRET signal.
-
Data Analysis : The IC₅₀ value, representing the concentration of the PROTAC that displaces 50% of the tracer, is determined by plotting the BRET ratio against the PROTAC concentration.
In Vitro Ubiquitination Assay[9][10]
-
Reaction Components : Recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., VHL complex), ubiquitin, ATP, and the purified target protein.
-
Reaction Protocol :
-
Combine the reaction components in a microcentrifuge tube.
-
Initiate the reaction by adding the PROTAC.
-
Incubate at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
-
Analysis : Analyze the reaction products by Western blot using an antibody against the target protein or an anti-ubiquitin antibody to detect polyubiquitinated species.
Cell Viability Assay (e.g., CellTiter-Glo®)[11][12]
-
Principle : This assay measures cell viability by quantifying the amount of ATP, which is an indicator of metabolically active cells.
-
Protocol :
-
Seed cells in a 96-well plate and treat with serial dilutions of the PROTAC for a desired period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in PROTAC-mediated protein degradation and a typical experimental workflow for evaluating a novel PROTAC.
Conclusion
While direct evidence for the use of this compound in published protein degraders is currently limited, its chemical structure and properties make it a highly promising building block for the development of novel PROTACs. Its rigid nature can help in pre-organizing the PROTAC molecule for optimal ternary complex formation, and the presence of two distinct functionalizable positions on the pyrimidine and benzoic acid rings allows for a high degree of synthetic versatility. The detailed protocols and workflows provided in this guide offer a comprehensive framework for the design, synthesis, and evaluation of protein degraders incorporating this and similar scaffolds. Further exploration of this compound and its derivatives is warranted to fully unlock their potential in the rapidly advancing field of targeted protein degradation.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Pyrimidin-5-yl-benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-Pyrimidin-5-yl-benzoic acid, a key building block in pharmaceutical and materials science research. The synthesis is based on the widely utilized Suzuki-Miyaura cross-coupling reaction.
Chemical Properties and Data
This compound is a bifunctional molecule incorporating both a pyrimidine and a benzoic acid moiety. These features make it a valuable intermediate for the synthesis of a wide range of compounds, including active pharmaceutical ingredients (APIs) and functional materials such as metal-organic frameworks (MOFs).[1][2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 852180-74-6 | [1][5][6] |
| Molecular Formula | C₁₁H₈N₂O₂ | [1][5] |
| Molecular Weight | 200.19 g/mol | [1][5][7] |
| Purity | ≥95% - 97% | [1][5] |
| Appearance | Solid | [8] |
| Storage | 2-8°C or Room Temperature, Sealed in dry conditions | [1][5][8] |
| SMILES | OC(=O)C1=CC(=CC=C1)C1=CN=CN=C1 | [5] |
| InChI Key | URQRFVRGUHUTMI-UHFFFAOYSA-N | [8] |
Synthesis Protocol: Suzuki-Miyaura Coupling
The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][9][10] This method involves the reaction of a pyrimidine derivative with a substituted benzoic acid derivative. A common and effective route is the coupling of 5-bromopyrimidine with 3-(dihydroxyboranyl)benzoic acid.
Reaction Scheme:
5-bromopyrimidine + 3-(dihydroxyboranyl)benzoic acid --(Pd Catalyst, Base, Solvent)--> this compound
Experimental Protocol
Materials:
-
5-bromopyrimidine
-
3-(dihydroxyboranyl)benzoic acid (also known as 3-carboxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 5-bromopyrimidine (1.0 eq), 3-(dihydroxyboranyl)benzoic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
-
Reaction: Stir the reaction mixture at an elevated temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and ethyl acetate.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a suitable solvent (e.g., a mixture of dichloromethane and methanol).
-
Purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane in methanol to afford the pure this compound.
-
Alternatively, the product can be purified by recrystallization from a suitable solvent system.
-
-
Acidification and Isolation:
-
For purification via precipitation, after the reaction is complete and cooled, dilute with water.
-
Carefully acidify the aqueous solution with 1M HCl to a pH of approximately 3-4, which will cause the product to precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a minimal amount of a non-polar solvent like hexane to remove non-polar impurities.
-
Dry the purified product under vacuum.
-
Table 2: Reagents for Suzuki-Miyaura Synthesis
| Reagent | Role | Molar Equivalent |
| 5-bromopyrimidine | Reactant | 1.0 |
| 3-(dihydroxyboranyl)benzoic acid | Reactant | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | 0.05 |
| Potassium Carbonate | Base | 2.5 |
| 1,4-Dioxane/Water | Solvent | - |
Visualizations
Diagram 1: Synthesis Workflow for this compound
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a versatile building block in medicinal chemistry and materials science. Its structure is found in various compounds being investigated for a range of therapeutic applications. The pyrimidine ring is a common scaffold in kinase inhibitors, and the benzoic acid group provides a handle for further chemical modifications, such as amide bond formation.[11][12] For instance, derivatives of aryl benzoic acids are explored as antagonists for receptors involved in inflammation, such as the P2Y14 receptor in the context of gouty arthritis.[11] Furthermore, this molecule can act as a linker in the synthesis of Metal-Organic Frameworks (MOFs), which have applications in gas storage, separation, and catalysis.[3][4]
References
- 1. calpaclab.com [calpaclab.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-(Pyrimidin-5-yl)benzoic acid - CD Bioparticles [cd-bioparticles.net]
- 4. researchgate.net [researchgate.net]
- 5. chemshuttle.com [chemshuttle.com]
- 6. This compound | 852180-74-6 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. 3-(Pyrimidin-5-yl)benzoic acid | 852180-74-6 [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-Pyrimidin-5-yl-benzoic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the utilization of 3-Pyrimidin-5-yl-benzoic acid in solid-phase synthesis (SPS). This versatile building block is of significant interest in medicinal chemistry, particularly for the generation of libraries of compounds targeting protein kinases. The pyrimidine core is a common motif in kinase inhibitors, and its incorporation into small molecules via solid-phase synthesis allows for rapid diversification and structure-activity relationship (SAR) studies.[1]
Introduction
Solid-phase synthesis is a powerful technique for the efficient production of compound libraries for drug discovery.[2] By anchoring the initial building block, in this case, this compound, to a solid support (resin), excess reagents and byproducts can be easily removed by simple filtration, streamlining the synthetic process. This document outlines the procedures for immobilizing this compound onto common solid-phase resins and subsequent elaboration of the molecular structure, followed by cleavage from the solid support.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds designed to inhibit protein kinases.[1] Derivatives of pyrimidine have been investigated as inhibitors of various kinases, including Aurora kinases and Src kinases, which are implicated in cancer.[3][4] The protocols described herein are designed to facilitate the synthesis of novel pyrimidine-based compounds for screening in such therapeutic areas.
Experimental Protocols
Protocol 1: Immobilization of this compound on Wang Resin
This protocol describes the attachment of this compound to Wang resin, which will result in the final product having a C-terminal carboxylic acid upon cleavage.[5][6]
Materials:
-
Wang Resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.
-
Activation of this compound: In a separate flask, dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF. Add DIC (3 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Coupling: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 4-12 hours.
-
Washing: After the coupling reaction, filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DMF for 1 hour.
-
Final Washing and Drying: Wash the resin as in step 4 and dry under vacuum.
Protocol 2: Immobilization of this compound on Rink Amide Resin
This protocol is for the attachment of this compound to Rink Amide resin, which will yield a C-terminal amide upon cleavage.[7][8][9]
Materials:
-
Rink Amide Resin
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Piperidine (20% in DMF)
Procedure:
-
Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF for 1-2 hours. Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Activation of this compound: In a separate flask, dissolve this compound (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Coupling: Add the activated acid solution to the deprotected resin and agitate for 2-6 hours at room temperature.
-
Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Data Presentation
The following table summarizes representative quantitative data for the solid-phase synthesis of a hypothetical small molecule library using this compound as the starting material. These values are illustrative and may vary depending on the specific reaction conditions and subsequent chemical transformations.
| Parameter | Immobilization on Wang Resin | Immobilization on Rink Amide Resin | Cleavage from Wang Resin | Cleavage from Rink Amide Resin |
| Reaction Time | 4 - 12 hours | 2 - 6 hours | 1 - 2 hours | 1 - 2 hours |
| Typical Loading Efficiency | 0.4 - 0.8 mmol/g | 0.3 - 0.7 mmol/g | N/A | N/A |
| Typical Crude Purity | N/A | N/A | 70 - 90% | 75 - 95% |
| Typical Overall Yield | N/A | N/A | 50 - 80% | 55 - 85% |
Cleavage Protocols
Protocol 3: Cleavage from Wang Resin
This protocol describes the cleavage of the synthesized compound from Wang resin to yield a carboxylic acid.[5][10]
Materials:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry, resin-bound compound in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 1-2 hours at room temperature.
-
Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the product, decant the ether, and dry the crude product. Further purification can be achieved by HPLC.
Protocol 4: Cleavage from Rink Amide Resin
This protocol is for the cleavage of the synthesized compound from Rink Amide resin to yield a C-terminal amide.[11][12]
Materials:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry, resin-bound compound in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 1-2 hours at room temperature.
-
Product Isolation: Filter the resin and collect the filtrate. Add cold diethyl ether to precipitate the crude product.
-
Purification: Isolate the product by centrifugation and decant the ether. The crude product can be purified by HPLC.
Visualizations
Caption: General workflow for solid-phase synthesis using this compound.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. peptide.com [peptide.com]
- 6. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. appliedpolytech.com [appliedpolytech.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Utilization of 3-Pyrimidin-5-yl-benzoic Acid in Chemical Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 3-Pyrimidin-5-yl-benzoic acid as a versatile scaffold for the construction of diverse chemical libraries. The protocols outlined below are designed to guide researchers in the practical application of this building block in drug discovery and medicinal chemistry, particularly in the realms of fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS).
Introduction
This compound is a valuable starting material for chemical library synthesis due to its inherent drug-like properties. The pyrimidine core is a common motif in numerous biologically active compounds and approved drugs, acting as a hydrogen bond acceptor and providing a rigid framework for the presentation of diverse substituents. The benzoic acid functionality offers a convenient handle for a variety of chemical transformations, enabling the generation of large and diverse compound libraries. This scaffold is particularly well-suited for targeting a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors.
Key Applications
-
Fragment-Based Drug Discovery (FBDD): The relatively low molecular weight and complexity of this compound make it an ideal starting point for FBDD campaigns. Fragment libraries based on this scaffold can be screened against biological targets to identify low-affinity binders, which can then be optimized into potent leads through structure-guided design.
-
Diversity-Oriented Synthesis (DOS): The bifunctional nature of this compound allows for the creation of libraries with significant skeletal and appendage diversity. By employing various synthetic strategies, complex and three-dimensional molecules can be generated from this simple starting material, enabling the exploration of novel chemical space.
-
Scaffold for Focused Libraries: This molecule can serve as a central scaffold for the generation of focused libraries targeting specific protein families. By systematically modifying the substituents on both the pyrimidine and phenyl rings, structure-activity relationships (SAR) can be efficiently explored to optimize potency and selectivity.
Experimental Protocols
The following protocols describe two common and effective methods for generating chemical libraries from this compound: parallel amide synthesis and Suzuki-Miyaura cross-coupling for diversification.
Protocol 1: Parallel Amide Library Synthesis
This protocol details the parallel synthesis of an amide library from this compound and a diverse set of primary and secondary amines. This approach is highly amenable to high-throughput synthesis and purification.
Materials:
-
This compound
-
A diverse collection of primary and secondary amines
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block
-
High-performance liquid chromatography (HPLC) system for purification and analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.25 M stock solution of BOP in anhydrous DMF.
-
Prepare a 1.0 M stock solution of DIPEA in anhydrous DMF.
-
Prepare 0.3 M stock solutions of a diverse set of amines in anhydrous DMF in a 96-well plate format.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL (20 µmol) of the this compound stock solution.
-
Add 100 µL (25 µmol) of the BOP stock solution to each well.
-
Add 40 µL (40 µmol) of the DIPEA stock solution to each well.
-
Incubate the reaction block at room temperature for 15 minutes to allow for pre-activation of the carboxylic acid.
-
Add 100 µL (30 µmol) of the respective amine stock solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
After the reaction is complete, quench each reaction with 100 µL of water.
-
Acidify each well with 20 µL of trifluoroacetic acid (TFA).
-
Filter the contents of each well to remove any precipitated solids.
-
-
Purification and Analysis:
-
Purify the crude products using mass-directed preparative HPLC.
-
Analyze the purity of the final compounds by analytical LC-MS.
-
Determine the yield of each purified product.
-
Quantitative Data Summary:
| Parameter | Value |
| Number of Amines | 96 |
| Library Size | 96 amides |
| Scale per Reaction | 20 µmol |
| Average Purity (post-purification) | >95% |
| Average Yield (post-purification) | 40-70% |
Protocol 2: Library Diversification via Suzuki-Miyaura Cross-Coupling
This protocol describes the diversification of a functionalized this compound scaffold using the Suzuki-Miyaura cross-coupling reaction. This method allows for the introduction of a wide range of aryl and heteroaryl groups.
Materials:
-
Methyl 3-(2-chloro-pyrimidin-5-yl)benzoate (can be synthesized from this compound)
-
A diverse collection of boronic acids or esters
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
Microwave reactor
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup (in microwave vials):
-
To a microwave vial, add methyl 3-(2-chloro-pyrimidin-5-yl)benzoate (100 mg, 0.4 mmol).
-
Add the desired boronic acid (0.6 mmol, 1.5 equivalents).
-
Add Pd(dppf)Cl₂ (16 mg, 0.02 mmol, 5 mol%).
-
Add K₂CO₃ (110 mg, 0.8 mmol, 2.0 equivalents).
-
Add 4 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
-
Microwave Reaction:
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120°C for 20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Ester Hydrolysis (Optional, for generating final acids):
-
Dissolve the purified methyl ester in a mixture of THF and methanol (1:1).
-
Add a 1 M aqueous solution of sodium hydroxide (2 equivalents).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with 1 M HCl and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the final carboxylic acid.
-
Quantitative Data Summary:
| Parameter | Value |
| Number of Boronic Acids | Variable (e.g., 48) |
| Library Size | Variable (e.g., 48 compounds) |
| Scale per Reaction | 0.4 mmol |
| Average Yield (post-purification) | 60-90% |
Visualizations
Caption: Workflow for parallel amide library synthesis.
Caption: Workflow for library diversification via Suzuki coupling.
Caption: Application in targeting a signaling pathway.
Application Notes and Protocols for the Characterization of 3-Pyrimidin-5-yl-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 3-Pyrimidin-5-yl-benzoic acid. The protocols outlined below are intended to serve as a guide for researchers in pharmaceutical development and related fields to ensure the identity, purity, and stability of this compound.
Compound Information
This compound is a bifunctional molecule incorporating both a pyrimidine and a benzoic acid moiety. Its chemical structure makes it a valuable building block in medicinal chemistry and materials science. Accurate characterization is crucial for its application in drug discovery and development.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈N₂O₂ | [1] |
| Molecular Weight | 200.19 g/mol | [1] |
| CAS Number | 852180-74-6 | [1] |
| Purity (typical) | ≥97% | [1] |
Analytical Methods
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This includes techniques to confirm its structure, assess its purity, and determine its physicochemical properties.
Caption: Overall analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC (RP-HPLC) is a robust method for assessing the purity of this compound and identifying any related impurities.
Experimental Protocol: RP-HPLC
Caption: Workflow for the RP-HPLC analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to achieve a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Presentation: Illustrative Purity Data
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 2.5 | 0.2 | Impurity A |
| 2 | 8.1 | 99.5 | This compound |
| 3 | 9.3 | 0.3 | Impurity B |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is employed to confirm the molecular weight of the compound and to aid in the structural elucidation of any impurities.
Experimental Protocol: LC-MS
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Use the same HPLC conditions as described in section 3.1 to facilitate peak correlation.
MS Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive and Negative |
| Mass Range | 50 - 500 m/z |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Data Presentation: Expected Mass Spectral Data
| Ionization Mode | Expected Ion | Calculated m/z |
| ESI Positive | [M+H]⁺ | 201.07 |
| ESI Negative | [M-H]⁻ | 199.05 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard | Proton-decoupled |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2 s | 2 s |
Data Presentation: Expected Chemical Shifts (in DMSO-d₆)
Note: These are predicted chemical shifts and may vary slightly in an experimental setting.
¹H NMR:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.2 | br s | 1H | -COOH |
| ~9.2 | s | 1H | Pyrimidine H2 |
| ~9.0 | s | 2H | Pyrimidine H4, H6 |
| ~8.3 | t | 1H | Benzoic Acid H2 |
| ~8.0 | d | 1H | Benzoic Acid H6 |
| ~7.8 | d | 1H | Benzoic Acid H4 |
| ~7.6 | t | 1H | Benzoic Acid H5 |
¹³C NMR:
| Chemical Shift (ppm) | Assignment |
| ~167 | -COOH |
| ~158 | Pyrimidine C2 |
| ~157 | Pyrimidine C4, C6 |
| ~137 | Benzoic Acid C1 |
| ~132 | Pyrimidine C5 |
| ~131 | Benzoic Acid C3 |
| ~130 | Benzoic Acid C5 |
| ~129 | Benzoic Acid C6 |
| ~128 | Benzoic Acid C4 |
| ~127 | Benzoic Acid C2 |
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and decomposition profile of the compound.
Experimental Protocol: DSC and TGA
Caption: Workflow for DSC and TGA analysis.
Instrumentation:
-
DSC instrument
-
TGA instrument
DSC Conditions:
-
Sample Pan: Aluminum
-
Temperature Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen, 50 mL/min.
TGA Conditions:
-
Sample Pan: Alumina
-
Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen, 50 mL/min.
Data Presentation: Illustrative Thermal Analysis Data
| Technique | Parameter | Observed Value |
| DSC | Melting Point (Onset) | ~220 °C |
| TGA | Decomposition Temperature (5% weight loss) | ~250 °C |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups in the molecule.
Experimental Protocol: FTIR
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1480 | Medium | C=C and C=N stretches (Aromatic and Pyrimidine rings) |
| ~1300 | Medium | C-O stretch and O-H bend |
| ~800 - 600 | Medium-Strong | Aromatic C-H bends |
References
Application Notes and Protocols: Utilizing 3-Pyrimidin-5-yl-benzoic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyrimidin-5-yl-benzoic acid is a versatile chemical scaffold that has garnered significant interest in medicinal chemistry, particularly in the design and synthesis of potent kinase inhibitors. The pyrimidine core is a well-established pharmacophore that can mimic the adenine ring of ATP, enabling competitive binding to the ATP-binding site of various kinases. The benzoic acid moiety provides a convenient handle for further chemical modifications, allowing for the optimization of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on inhibitors of the Bcr-Abl kinase, a key target in the treatment of Chronic Myeloid Leukemia (CML).
Data Presentation: Inhibitory Activities of Kinase Inhibitors Derived from this compound Analogs
The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized using this compound or its close structural analogs as a key building block. This data highlights the potential of this scaffold in generating potent kinase inhibitors.
| Compound Class | Target Kinase(s) | IC50 / GI50 | Assay Type | Reference |
| Thiazole or Imidazole Substituted Pyrimidine Amides | Abl Kinase | 1 nM - 750 nM | Radiometric Filter Binding Assay | [1] |
| Thiazole or Imidazole Substituted Pyrimidine Amides | Abl Kinase | 1 nM - 1 µM | Microfluidic Mobility Shift Assay | [1] |
| Thiazole or Imidazole Substituted Pyrimidine Amides | Bcr-Abl | 1 nM - 2 µM | Ba/F3-BCR-ABL1-WT Cellular Proliferation Assay | [1] |
Signaling Pathways
Kinase inhibitors derived from the this compound scaffold, such as those targeting Bcr-Abl, interfere with key signaling pathways that drive cancer cell proliferation and survival. The diagram below illustrates the simplified Bcr-Abl signaling pathway, which is a primary target for inhibitors developed from this chemical class.
Caption: Simplified Bcr-Abl signaling pathway and the point of inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of kinase inhibitors derived from this compound.
Protocol 1: General Synthesis of Amide Derivatives of this compound
This protocol describes a general method for the synthesis of amide derivatives from this compound, a common step in the development of kinase inhibitors.[1][2]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or other chlorinating agent
-
Appropriate aniline derivative
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other anhydrous solvent
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in an excess of thionyl chloride. Reflux the mixture for 2-4 hours.
-
Solvent Removal: After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-pyrimidin-5-yl-benzoyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired aniline derivative (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Reaction: Slowly add the acid chloride solution to the aniline solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the final amide product.
Caption: General workflow for the synthesis of kinase inhibitors.
Protocol 2: In Vitro Bcr-Abl Kinase Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of synthesized compounds against the Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl enzyme
-
Peptide substrate (e.g., Abltide)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
96-well plates
-
Scintillation counter or luminescence reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the peptide substrate, and the diluted inhibitor compound.
-
Enzyme Addition: Add the recombinant Bcr-Abl enzyme to each well to initiate the reaction.
-
ATP Addition: Add [γ-³²P]ATP (or cold ATP for non-radioactive assays) to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays).
-
Detection:
-
Radioactive Assay: Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assay (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Western Blot Analysis of Bcr-Abl Phosphorylation in Cells
This protocol describes how to assess the ability of a synthesized inhibitor to block Bcr-Abl autophosphorylation in a cellular context.
Materials:
-
Bcr-Abl expressing cell line (e.g., K-562)
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Bcr-Abl (pY245), anti-Abl
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Cell Treatment: Seed K-562 cells and treat with varying concentrations of the inhibitor compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Bcr-Abl antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Stripping and Reprobing: Strip the membrane and reprobe with an anti-Abl antibody to determine the total Bcr-Abl protein levels for normalization.
-
Densitometry Analysis: Quantify the band intensities to determine the dose-dependent inhibition of Bcr-Abl phosphorylation.
Conclusion
This compound represents a valuable and synthetically accessible scaffold for the development of novel kinase inhibitors. Its utility has been demonstrated in the synthesis of potent Bcr-Abl inhibitors. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to utilize this building block in their kinase inhibitor discovery programs. Further exploration of the structure-activity relationships of derivatives of this compound may lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
Application Notes and Protocols for Amide Bond Formation with 3-Pyrimidin-5-yl-benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of synthetic chemistry, particularly in the discovery and development of new pharmaceutical agents. This document provides detailed protocols for the synthesis of amides from 3-Pyrimidin-5-yl-benzoic acid, a heteroaromatic carboxylic acid of interest in medicinal chemistry. The electron-deficient nature of the pyrimidine ring can influence the reactivity of the carboxylic acid, necessitating robust and optimized coupling protocols.
This application note presents two well-established and reliable methods for the amide coupling of this compound: one utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and the other employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). These protocols are designed to provide a high rate of success and can be adapted for a variety of amine coupling partners.
Reagent Selection and Considerations
The choice of coupling reagent is critical for achieving high yields and purity. For heteroaromatic carboxylic acids like this compound, both HATU and EDC/HOBt are excellent starting points.
-
HATU: A highly effective uronium-based coupling reagent that often provides rapid reaction times and high yields, even with challenging substrates.[1] It is particularly useful for coupling with less nucleophilic amines.
-
EDC/HOBt: A carbodiimide-based method that is cost-effective and generates a water-soluble urea byproduct, simplifying purification.[2] The addition of HOBt minimizes side reactions and reduces the risk of racemization in chiral substrates. For electron-deficient systems, the combination of EDC with N,N-Dimethylpyridin-4-amine (DMAP) and a catalytic amount of HOBt has also been shown to be effective.[3]
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages |
| HATU | High reactivity, fast reaction times, suitable for sterically hindered or electron-deficient substrates.[1] | Higher cost compared to EDC/HOBt. |
| EDC/HOBt | Cost-effective, water-soluble urea byproduct for easy removal.[2] | Can be less effective for highly challenging couplings, potential for side reactions without HOBt. |
Experimental Protocols
The following are detailed protocols for the amide bond formation with this compound. It is recommended to perform reactions on a small scale to optimize conditions before scaling up.
Protocol 1: Amide Coupling using HATU
This protocol is a general starting point for the coupling of this compound with a primary or secondary amine using HATU.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
HATU (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., Ethyl acetate, 1N HCl, saturated aqueous NaHCO₃, brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the desired amine (1.1 eq).
-
Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add HATU (1.2 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Table 2: Typical Reagent Quantities for HATU Coupling (1 mmol scale)
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (mg) | Volume (µL) |
| This compound | 200.18 | 1.0 | 200.2 | - |
| Amine (example: Benzylamine) | 107.15 | 1.1 | 117.9 | 120 |
| HATU | 380.23 | 1.2 | 456.3 | - |
| DIPEA | 129.25 | 2.5 | 323.1 | 435 |
| Anhydrous DMF | - | - | - | 5-10 mL |
Protocol 2: Amide Coupling using EDC/HOBt
This protocol provides an alternative, cost-effective method for the synthesis of amides from this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
EDC·HCl (1.1 - 1.5 eq)
-
HOBt (1.1 - 1.5 eq)
-
DIPEA or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous DMF or DCM
-
Standard workup reagents
-
Anhydrous Na₂SO₄
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, combine this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolve the mixture in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic phase sequentially with water (to remove EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product via flash column chromatography or recrystallization.
Table 3: Typical Reagent Quantities for EDC/HOBt Coupling (1 mmol scale)
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (mg) | Volume (µL) |
| This compound | 200.18 | 1.0 | 200.2 | - |
| Amine (example: Benzylamine) | 107.15 | 1.1 | 117.9 | 120 |
| EDC·HCl | 191.70 | 1.2 | 230.0 | - |
| HOBt | 135.13 | 1.2 | 162.2 | - |
| DIPEA | 129.25 | 2.5 | 323.1 | 435 |
| Anhydrous DMF | - | - | - | 5-10 mL |
Reaction Monitoring and Purification
Reaction Monitoring: Progress of the amide bond formation can be effectively monitored by TLC or LC-MS. For TLC analysis, a mobile phase of hexane and ethyl acetate is often suitable. The disappearance of the limiting starting material (typically the carboxylic acid or amine) indicates the completion of the reaction.
Purification: The primary method for purifying the resulting amide is flash column chromatography on silica gel.[2] The polarity of the eluent will depend on the specific properties of the synthesized amide. Recrystallization can also be an effective purification technique for crystalline products.[2]
Diagrams
Caption: General workflow for amide bond formation.
Caption: Simplified mechanism of HATU-mediated coupling.
Caption: Simplified mechanism of EDC/HOBt-mediated coupling.
References
- 1. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 3-Pyrimidin-5-yl-benzoic Acid in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of 3-Pyrimidin-5-yl-benzoic Acid as a Novel Scaffold in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] The linker is a critical component that influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[6][7]
While the direct application of this compound in published PROTACs is not yet widely documented, its rigid, aromatic structure presents an intriguing opportunity for its use as a novel scaffold in linker design. The pyrimidine and benzene rings can provide conformational constraint, which can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation.[6] The carboxylic acid and the pyrimidine ring offer versatile chemical handles for synthetic elaboration and connection to warheads and E3 ligase ligands.
These application notes provide a conceptual framework and detailed protocols for the potential application of this compound in the development of novel PROTACs.
Conceptual Application of this compound in PROTACs
This compound can be envisioned as a core component of a rigid linker in a PROTAC. Its key features for this application include:
-
Rigidity: The aromatic rings can reduce the flexibility of the linker, which can be beneficial for stabilizing the ternary complex (POI-PROTAC-E3 ligase).
-
Defined Exit Vectors: The substitution pattern on the benzoic acid and pyrimidine rings allows for precise control over the spatial orientation of the warhead and the E3 ligase ligand.
-
Synthetic Tractability: The carboxylic acid provides a straightforward point for amide bond formation, a common reaction in PROTAC synthesis. The pyrimidine ring can also be functionalized.
The general structure of a PROTAC incorporating this moiety could involve the benzoic acid part being connected to the E3 ligase ligand (e.g., through an amide bond) and the pyrimidine ring being functionalized to connect to the warhead for the protein of interest.
Experimental Protocols
The following are detailed protocols for the key experiments involved in the development and characterization of a hypothetical PROTAC utilizing a this compound-based linker.
Protocol 1: Synthesis of a PROTAC with a this compound Linker
This protocol provides a general scheme for the synthesis of a PROTAC. The specific reaction conditions and purification methods will need to be optimized for the particular warhead and E3 ligase ligand being used.
Materials:
-
This compound
-
Warhead for the POI with a suitable functional group for linkage (e.g., an amine)
-
E3 ligase ligand with a suitable functional group for linkage (e.g., an amine)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DMSO)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in an anhydrous solvent like DMF.
-
Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Coupling with the E3 Ligase Ligand:
-
To the activated acid solution, add the E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand with a free amine).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Purification of the Intermediate:
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting intermediate linker-E3 ligase ligand conjugate by flash column chromatography.
-
-
Functionalization of the Pyrimidine Ring (if necessary):
-
The pyrimidine ring may require functionalization to introduce a suitable handle for coupling with the warhead. This could involve, for example, a Suzuki coupling to introduce an amino group.
-
-
Coupling with the Warhead:
-
Couple the purified linker-E3 ligase ligand conjugate with the warhead for the POI using appropriate coupling chemistry.
-
Monitor the reaction by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity compound.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
-
Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol is used to determine if the synthesized PROTAC can induce the degradation of the target protein in cells.[3][8][9]
Materials:
-
Cell line expressing the POI
-
Complete growth medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for a specific duration (e.g., 24 hours). Include a vehicle-only control.
-
To confirm proteasome-dependent degradation, co-treat cells with the PROTAC and a proteasome inhibitor.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and run them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the POI levels to the loading control.
-
Protocol 3: Determination of DC50 and Dmax
This protocol is for quantifying the potency and efficacy of the PROTAC.[10][11]
Materials:
-
Data from the Western blot dose-response experiment
-
Graphing software (e.g., GraphPad Prism)
Procedure:
-
Data Normalization:
-
Quantify the band intensities from the Western blot.
-
For each PROTAC concentration, calculate the percentage of remaining POI relative to the vehicle control.
-
-
Data Plotting:
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
-
Curve Fitting:
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model.
-
-
Calculation of DC50 and Dmax:
-
DC50: The concentration of the PROTAC that results in a 50% reduction of the target protein. This value is derived from the fitted curve.
-
Dmax: The maximum percentage of protein degradation observed. This is the lower plateau of the dose-response curve.
-
Data Presentation
Quantitative data from the degradation experiments should be summarized in a clear and structured table for easy comparison.
| PROTAC ID | Target Protein | Cell Line | Assay Method | DC50 (nM) | Dmax (%) |
| PROTAC-X-Pyr-Bz | POI-1 | Cell Line A | Western Blot | 50 | >90 |
| PROTAC-Y-Pyr-Bz | POI-2 | Cell Line B | In-Cell Western | 120 | 85 |
| Control PROTAC | POI-1 | Cell Line A | Western Blot | 25 | >95 |
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC utilizing a this compound linker.
Experimental Workflow for PROTAC Evaluation
Caption: Workflow for the biological evaluation of a newly synthesized PROTAC.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Using Pyrimidine-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of Metal-Organic Frameworks (MOFs) utilizing pyrimidine-based organic linkers. The following sections cover synthetic procedures for MOFs with applications in luminescence, catalysis, and drug delivery, complete with characterization data and experimental workflows.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the MOF's structure, porosity, and functional properties. Pyrimidine-based linkers are of particular interest due to the nitrogen atoms in the pyrimidine ring, which can act as additional coordination sites, leading to novel network topologies and enhanced functionalities. Furthermore, the pyrimidine moiety is a key component in many biologically active molecules, making these MOFs promising candidates for biomedical applications, including drug delivery and biocatalysis.
Application Note 1: Luminescent Lead-Pyrimidine MOF
This protocol details the solvent-free synthesis of a 3D lead-based MOF with a pyrimidine-4,6-dicarboxylate (pmdc) linker, exhibiting strong photoluminescence.
Experimental Protocol: Solvent-Free Synthesis of {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}ₙ[1]
Materials:
-
Pyrimidine-4,6-dicarboxylic acid (H₂pmdc)
-
Lead(II) nitrate (Pb(NO₃)₂)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Glass tube and autoclave
Procedure:
-
Combine stoichiometric amounts of H₂pmdc (0.0306 g, 0.15 mmol) and Pb(NO₃)₂ (0.0497 g, 0.15 mmol) in a mortar.
-
Gently grind the solids by hand. The mixture should not melt.
-
Quickly transfer the solid mixture into a glass tube and seal it to create a hermetically closed reaction vessel.
-
Place the sealed glass tube into an autoclave and heat to 150 °C for 48 hours.
-
Allow the autoclave to cool slowly to room temperature at a rate of 5 °C/min.
-
Collect the resulting single crystals and gently wash them with a water/ethanol solution to remove any unreacted reagents.
-
The final product is air-dried.
Yield: 90% (based on the metal).[1]
Quantitative Data
| Parameter | Value | Reference |
| Formula | {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}ₙ | [1] |
| Yield | 90% | [1] |
| Elemental Analysis (Calc.) | C, 12.32%; H, 0.52%; N, 7.18%; Pb, 59.02% | [1] |
| Elemental Analysis (Found) | C, 12.68%; H, 0.63%; N, 7.12%; Pb, 59.15% | [1] |
| Luminescence | Greenish-blue photoluminescent emission | |
| Emission Quantum Yield (QY) | 1.7(2)% |
Application Note 2: Cobalt-Pyrimidine MOF for Catalysis
This section describes the synthesis of a Cobalt-based MOF using 4,6-diamino-2-thiopyrimidine (DATP) as a linker, which serves as an efficient and reusable catalyst for multicomponent reactions like the Biginelli reaction for pyrimidine synthesis.[2][3]
Experimental Protocol: Solvothermal Synthesis of Co-DAT-MOF[4]
Materials:
-
4,6-Diamino-2-thiopyrimidine (DATP)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Dissolve 1 mmol of 4,6-diamino-2-thiopyrimidine and 1 mmol of Co(NO₃)₂·6H₂O in a mixture of 20 mL of DMF and 5 mL of H₂O.
-
Sonicate the resulting solution at room temperature for 20 minutes (ultrasonic power of 100 W).[4]
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the sealed autoclave in an oven at a specified temperature (e.g., 100-150 °C) for 24-72 hours.
-
After cooling to room temperature, collect the precipitate by filtration or centrifugation.
-
Wash the product with fresh DMF and then with water.
-
Dry the final Co-DAT-MOF powder in an oven.
Quantitative Data
| Parameter | Value | Reference |
| Catalyst | Co-DAT-MOF | [3] |
| Reaction | Synthesis of pyrroloacridine-1(2H)-one | [3] |
| Yield | High yields | [2] |
| Reaction Time | 90 min (for similar pyrimidine synthesis) | [2] |
| Recyclability | Good reusability and recyclability | [3] |
| Surface Area (BET) | Varies with synthesis conditions | [4] |
| Morphology | Nanosheet microspheres | [3][4] |
Application Note 3: ZIF-8 for Pyrimidine-Based Drug Delivery
Zeolitic Imidazolate Framework-8 (ZIF-8) is widely used for drug delivery due to its high porosity, biocompatibility, and pH-responsive degradation. This protocol describes the encapsulation of the anticancer drug 5-fluorouracil (a pyrimidine analog) into ZIF-8 for controlled release.
Experimental Protocol: 5-Fluorouracil Loading into ZIF-8[5]
Materials:
-
ZIF-8 nanoparticles (commercial or synthesized)
-
5-Fluorouracil (5-FU)
-
Deionized water (dH₂O) or Phosphate-Buffered Saline (PBS)
-
Centrifuge
Procedure:
-
Activation of ZIF-8: Heat-activate the ZIF-8 powder at 160 °C for 24 hours to remove guest molecules from the pores.[5]
-
Drug Loading:
-
Purification:
-
Collect the 5-FU loaded ZIF-8 (5-FU@ZIF-8) by centrifugation.
-
Wash the product with dH₂O to remove any surface-adsorbed drug.
-
Dry the final product under vacuum.
-
Quantitative Data
| Parameter | Value | Reference |
| Drug | 5-Fluorouracil (5-FU) | [5] |
| Carrier | ZIF-8 | [5] |
| Maximum Loading Capacity | 271.41 ± 21.94 mg/g | [5] |
| Optimal 5-FU:ZIF-8 Ratio | 1:1 (w/w) | [5] |
| Optimal Immersion Time | > 48 hours | [5] |
| Release at pH 7.4 (Physiological) | ~17% in the first hour; slow release | [6] |
| Release at pH 5.5 (Tumor Microenv.) | >45% in the first hour; rapid release | [6] |
| Release at pH 1.5 (Gastric) | ~8.5% of drug released over 6 hours (coated) | [7] |
| Release at pH 8 (Intestinal) | ~90% of drug released over 9 hours (coated) | [7] |
Visualizations
Synthesis and Activation Workflow
Caption: General workflow for the synthesis and activation of pyrimidine-based MOFs.
Catalytic Cycle for Biginelli Reaction
Caption: Proposed catalytic cycle for the Biginelli reaction using a Co-MOF catalyst.
Mechanism of pH-Responsive Drug Release
Caption: pH-responsive drug release from ZIF-8 within an acidic endo/lysosomal compartment.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 4,6-Diamino-2-thiopyrimidine-based Cobalt Metal Organic Framework (Co-DAT-MOF): green, efficient, novel and reusable nanocatalyst for synthesis of multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ZIF-8 as a pH-Responsive Nanoplatform for 5-Fluorouracil Delivery in the Chemotherapy of Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. matec-conferences.org [matec-conferences.org]
- 7. mdpi.com [mdpi.com]
Anwendungshinweise und Protokolle zur Derivatisierung von 3-(Pyrimidin-5-yl)benzoesäure für biologische Assays
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Diese Anwendungshinweise bieten detaillierte Protokolle und Methoden zur Derivatisierung von 3-(Pyrimidin-5-yl)benzoesäure zur Synthese von Amiden und Estern. Diese Derivate sind von besonderem Interesse für biologische Assays, insbesondere im Bereich der Kinaseinhibition und der Modulation von Purinrezeptoren, die bei verschiedenen Krankheiten, einschließlich Krebs und Entzündungsreaktionen, eine Rolle spielen.
Einleitung
3-(Pyrimidin-5-yl)benzoesäure ist ein wertvolles Ausgangsmaterial in der medizinischen Chemie. Die Pyrimidin-Einheit kann als Bioisoster für andere aromatische Systeme dienen und spezifische Wasserstoffbrückenbindungen mit biologischen Zielmolekülen eingehen. Die Carbonsäuregruppe bietet einen reaktiven Angriffspunkt für die Synthese einer Vielzahl von Derivaten, wie Amide und Ester, wodurch die pharmakokinetischen und pharmakodynamischen Eigenschaften der Moleküle gezielt modifiziert werden können. Insbesondere haben Derivate, die diesen strukturellen Kern enthalten, Aktivität als Inhibitoren von Kinasen wie der FMS-like Tyrosine Kinase 3 (FLT3) und als Antagonisten des P2Y14-Rezeptors gezeigt.
Datenpräsentation: Biologische Aktivität von strukturell verwandten Derivaten
Die folgende Tabelle fasst quantitative Daten zur biologischen Aktivität von Verbindungen zusammen, die strukturell mit den hier beschriebenen Derivaten verwandt sind. Diese Daten dienen als Referenz für die erwartete Wirksamkeit der synthetisierten Verbindungen.
| Verbindungsklasse | Zielprotein | Gemessene Aktivität (IC₅₀) | Referenz-Zelllinie |
| 3-Amid-Pyrimidin-basierte Derivate | FLT3-ITD | 6.5 nM | MV4-11 |
| 3-Amid-Pyrimidin-basierte Derivate | FLT3-D835Y | 10.3 nM | MV4-11 |
| 3-Amid-5-Aryl-Benzoesäure-Derivate | P2Y₁₄-Rezeptor | 2.18 nM | - |
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die Synthese von Amid- und Ester-Derivaten der 3-(Pyrimidin-5-yl)benzoesäure.
Protokoll 1: Synthese von N-Aryl-3-(pyrimidin-5-yl)benzamiden
Dieses Protokoll beschreibt eine Standardprozedur zur Amidkopplung mittels eines Kupplungsreagenzes.
Materialien:
-
3-(Pyrimidin-5-yl)benzoesäure
-
Substituiertes Anilin (z.B. 4-Fluoranilin)
-
N,N-Dimethylformamid (DMF), wasserfrei
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)
-
1-Hydroxybenzotriazol (HOBt)
-
Triethylamin (TEA) oder N,N-Diisopropylethylamin (DIPEA)
-
Dichlormethan (DCM)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Gesättigte Natriumchloridlösung (NaCl)
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
-
Lösungsmittel für die Säulenchromatographie (z.B. Hexan/Ethylacetat-Gemisch)
Durchführung:
-
Lösen Sie 3-(Pyrimidin-5-yl)benzoesäure (1.0 Äq.), das entsprechende substituierte Anilin (1.1 Äq.) und HOBt (1.2 Äq.) in wasserfreiem DMF.
-
Fügen Sie Triethylamin (2.5 Äq.) oder DIPEA hinzu und rühren Sie die Mischung bei Raumtemperatur für 10 Minuten.
-
Kühlen Sie die Reaktionsmischung auf 0 °C in einem Eisbad.
-
Fügen Sie EDC (1.5 Äq.) portionsweise hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach Abschluss der Reaktion verdünnen Sie die Mischung mit Wasser und extrahieren das Produkt mit Dichlormethan (3 x Volumen des Reaktionsgemisches).
-
Waschen Sie die vereinigten organischen Phasen nacheinander mit gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung.
-
Trocknen Sie die organische Phase über wasserfreiem MgSO₄ oder Na₂SO₄, filtrieren Sie das Trockenmittel ab und entfernen Sie das Lösungsmittel im Rotationsverdampfer.
-
Reinigen Sie den Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das reine N-Aryl-3-(pyrimidin-5-yl)benzamid zu erhalten.
Protokoll 2: Synthese von Alkylestern der 3-(Pyrimidin-5-yl)benzoesäure (Fischer-Veresterung)
Dieses Protokoll beschreibt die säurekatalysierte Veresterung von 3-(Pyrimidin-5-yl)benzoesäure.
Materialien:
-
3-(Pyrimidin-5-yl)benzoesäure
-
Entsprechender Alkohol (z.B. Methanol, Ethanol), wasserfrei (im großen Überschuss)
-
Konzentrierte Schwefelsäure (H₂SO₄) als Katalysator
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Dichlormethan (DCM) oder Ethylacetat
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
Durchführung:
-
Suspendieren Sie 3-(Pyrimidin-5-yl)benzoesäure (1.0 Äq.) in einem großen Überschuss des entsprechenden wasserfreien Alkohols (z.B. 20-50 Äq.), der auch als Lösungsmittel dient.
-
Fügen Sie unter Rühren langsam eine katalytische Menge konzentrierter Schwefelsäure (ca. 0.1-0.2 Äq.) hinzu.
-
Erhitzen Sie die Mischung unter Rückfluss für 4-8 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach Abkühlen auf Raumtemperatur neutralisieren Sie die Reaktion vorsichtig durch Zugabe von gesättigter NaHCO₃-Lösung, bis keine Gasentwicklung mehr zu beobachten ist.
-
Entfernen Sie den größten Teil des Alkohols im Rotationsverdampfer.
-
Extrahieren Sie den wässrigen Rückstand mit DCM oder Ethylacetat (3 x).
-
Waschen Sie die vereinigten organischen Phasen mit gesättigter NaCl-Lösung.
-
Trocknen Sie die organische Phase über wasserfreiem MgSO₄ oder Na₂SO₄, filtrieren und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie den rohen Ester durch Umkristallisation oder Säulenchromatographie, falls erforderlich.
Visualisierung von Arbeitsabläufen und Signalwegen
Die folgenden Diagramme illustrieren den allgemeinen Arbeitsablauf der Synthese und die potenziellen Signalwege, die durch die Derivate der 3-(Pyrimidin-5-yl)benzoesäure moduliert werden können.
Abbildung 1: Allgemeiner Arbeitsablauf der Amidsynthese.
Abbildung 2: Potenzieller FLT3-Signalweg und Inhibition.
Abbildung 3: Potenzieller P2Y14-Rezeptor-Signalweg und Antagonismus.
Biologische Testprotokolle (Allgemein)
Nach der Synthese und Reinigung der Derivate ist die Evaluierung ihrer biologischen Aktivität der nächste entscheidende Schritt.
Zellbasierter Proliferationsassay (z.B. MTT-Assay)
Ziel: Bestimmung der zytotoxischen oder zytostatischen Wirkung der Verbindungen auf Krebszelllinien.
Materialien:
-
Krebszelllinien (z.B. MV4-11 für FLT3-Inhibition)
-
Zellkulturmedium, fötales Kälberserum (FKS), Antibiotika
-
96-Well-Platten
-
Testverbindungen in verschiedenen Konzentrationen
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)
-
DMSO
-
Plattenlesegerät (ELISA-Reader)
Durchführung:
-
Säen Sie die Zellen in 96-Well-Platten in einer geeigneten Dichte aus und inkubieren Sie sie über Nacht.
-
Behandeln Sie die Zellen mit seriellen Verdünnungen der Testverbindungen (typischerweise von 0.01 nM bis 100 µM) für 48-72 Stunden.
-
Fügen Sie MTT-Lösung zu jeder Vertiefung hinzu und inkubieren Sie für 2-4 Stunden, bis sich Formazan-Kristalle bilden.
-
Lösen Sie die Kristalle durch Zugabe von DMSO.
-
Messen Sie die Absorption bei einer geeigneten Wellenlänge (z.B. 570 nm) mit einem Plattenlesegerät.
-
Berechnen Sie die prozentuale Hemmung des Zellwachstums im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, bei der 50% der Zellproliferation gehemmt wird).
Kinase-Inhibitionsassay (Enzymatischer Assay)
Ziel: Direkte Messung der Hemmung der katalytischen Aktivität des Zielkinaserezeptors.
Materialien:
-
Rekombinantes, gereinigtes Kinaseenzym (z.B. FLT3)
-
Spezifisches Substrat für die Kinase
-
ATP (Adenosintriphosphat)
-
Testverbindungen in verschiedenen Konzentrationen
-
Assay-Puffer
-
Detektionssystem (z.B. auf Antikörper- oder Lumineszenz-Basis zur Messung der Substratphosphorylierung)
Durchführung:
-
Inkubieren Sie das Kinaseenzym mit verschiedenen Konzentrationen der Testverbindung in einem geeigneten Assay-Puffer.
-
Starten Sie die Kinase-Reaktion durch Zugabe von ATP und dem Substrat.
-
Inkubieren Sie für eine definierte Zeit bei der optimalen Temperatur für das Enzym.
-
Stoppen Sie die Reaktion.
-
Messen Sie die Menge des phosphorylierten Substrats mit einem geeigneten Detektionssystem.
-
Bestimmen Sie die prozentuale Hemmung der Kinaseaktivität und berechnen Sie den IC₅₀-Wert.
Schlussfolgerung
Die Derivatisierung von 3-(Pyrimidin-5-yl)benzoesäure stellt eine vielversprechende Strategie zur Entwicklung potenter und selektiver Modulatoren wichtiger biologischer Zielstrukturen dar. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Synthese und Evaluierung neuartiger Amid- und Ester-Derivate. Die anschließende Charakterisierung in relevanten biologischen Assays ist entscheidend, um das therapeutische Potenzial dieser Verbindungsklasse weiter zu erforschen.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Pyrimidin-5-yl-benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Pyrimidin-5-yl-benzoic acid synthesis. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is showing low to no yield. What are the primary factors to investigate?
A1: When encountering low or no yield, a systematic review of the reaction parameters is crucial. The first points to check are:
-
Catalyst Activity: Ensure the palladium catalyst is active. If you are using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ. Improper handling or storage can lead to catalyst deactivation.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the oxidative degradation of the catalyst and promote undesirable side reactions like the homo-coupling of the boronic acid.[1] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen) from start to finish.
-
Base Selection and Quality: The choice and quality of the base are critical. An inappropriate or weak base can result in poor reaction kinetics. Ensure the base is anhydrous if required by the protocol and has not degraded.
-
Boronic Acid Stability: Pyrimidin-5-ylboronic acid can be susceptible to protodeboronation, a process where the C-B bond is cleaved, rendering it inactive for the cross-coupling. This can be exacerbated by prolonged reaction times or non-optimal pH conditions.
Q2: I am observing significant formation of side products. What are the most common impurities and how can I minimize them?
A2: The most common side products in this Suzuki-Miyaura coupling are:
-
Homo-coupling Products: Formation of biphenyl-3,3'-dicarboxylic acid (from 3-bromobenzoic acid) or 5,5'-bipyrimidine (from pyrimidin-5-ylboronic acid) can occur. This is often promoted by the presence of oxygen or if the transmetalation step is slow.[1] To minimize this, ensure rigorous exclusion of air and consider a catalyst system that promotes rapid cross-coupling.
-
Protodeboronation Product: The formation of pyrimidine from the boronic acid is a common issue. This can be minimized by using the boronic acid promptly after preparation or purchase and avoiding overly acidic or basic conditions during workup before the coupling is complete.
-
Dehalogenation Product: The reduction of 3-bromobenzoic acid to benzoic acid can occur, though it is typically less common.
Q3: How do I choose the optimal solvent and base for this reaction?
A3: The choice of solvent and base is interdependent and crucial for success.
-
Solvent Systems: A mixture of an organic solvent and an aqueous solution is commonly used. Popular choices include 1,4-dioxane/water, toluene/water, or THF/water.[2] These biphasic systems help to dissolve both the organic starting materials and the inorganic base.
-
Base Selection: The base facilitates the transmetalation step. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield. For substrates like 3-bromobenzoic acid, K₂CO₃ and K₃PO₄ are often effective.[2][3]
Q4: Can I use microwave irradiation to speed up the reaction?
A4: Yes, microwave-assisted Suzuki-Miyaura coupling is a well-established method for accelerating reaction times, often reducing them from hours to minutes. This technique can also improve yields by minimizing the thermal decomposition of sensitive reagents. A typical microwave protocol would involve heating the sealed reaction vessel to temperatures between 100-150 °C for 10-30 minutes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Stalled / Incomplete Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Protodeboronation of pyrimidin-5-ylboronic acid. | 1. Use a fresh batch of catalyst or a highly active pre-catalyst. 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 3. Increase the reaction temperature in increments of 10-20 °C. 4. Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Consider using the corresponding boronic ester (e.g., pinacol ester) for increased stability. |
| Low Yield of this compound | 1. Suboptimal catalyst/ligand combination. 2. Presence of oxygen leading to side reactions. 3. Poor solubility of starting materials. 4. Product loss during workup and purification. | 1. Screen different palladium catalysts and phosphine ligands. Buchwald-type ligands can be very effective. 2. Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas. 3. Choose a solvent system in which both starting materials have reasonable solubility at the reaction temperature. 4. During workup, carefully adjust the pH to ~3-4 to ensure complete precipitation of the carboxylic acid product before filtration. |
| Formation of Palladium Black | 1. Catalyst decomposition. 2. High reaction temperature or prolonged reaction time. 3. Inefficient ligand. | 1. Use a more robust ligand that stabilizes the palladium nanoparticles. 2. Reduce the reaction temperature or time. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times. 3. Increase the ligand-to-palladium ratio. |
| Difficulty in Product Purification | 1. Presence of persistent impurities (e.g., homo-coupled products). 2. Product is insoluble in common chromatography solvents. | 1. Optimize the reaction to minimize side product formation. 2. Purification is best achieved by recrystallization. After acidic workup and filtration, the crude solid can be recrystallized from a suitable solvent like an ethanol/water mixture. |
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. Below is a comparative table summarizing yields obtained for the Suzuki-Miyaura coupling of 3-bromobenzoic acid with various arylboronic acids, which can serve as a starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | 97 | [3] |
| 2 | 4-Methylphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | 95 | [3] |
| 3 | 4-Methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | 99 | [3] |
| 4 | 4-Fluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | 89 | [3] |
| 5 | Pyrimidin-5-ylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Water (4:1) | 100 | 12 | Expected High | Adapted from[3] |
| 6 | Pyrimidin-5-ylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane/Water (4:1) | 90 | 12 | Expected High | General Protocol |
Note: Yields for Pyrimidin-5-ylboronic acid are expected to be high based on the good reactivity of 5-substituted pyrimidine boronic acids, but will require empirical optimization.
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of this compound using standard heating.
Materials:
-
3-Bromobenzoic acid (1.0 mmol, 1.0 equiv)
-
Pyrimidin-5-ylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 ratio, 10 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoic acid, pyrimidin-5-ylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water (20 mL) and acidify to a pH of approximately 3-4 with 1 M HCl. A precipitate should form.
-
Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.
-
Dry the solid product under vacuum.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Distilled Water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent mixture (e.g., ethanol/water) to just dissolve the solid. Keep the solution at or near its boiling point.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper (hot filtration) to remove the charcoal.
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystals should begin to form.
-
To maximize crystal formation, place the flask in an ice-water bath for 20-30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven to obtain pure this compound.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Standard experimental workflow for the synthesis and purification.
References
Technical Support Center: Purification of Crude 3-Pyrimidin-5-yl-benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude 3-Pyrimidin-5-yl-benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected impurities?
A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a pyrimidine derivative with a benzoic acid derivative. The most probable starting materials are 5-bromopyrimidine and 3-carboxyphenylboronic acid.
Based on this synthetic route, the following impurities are commonly encountered:
-
Unreacted Starting Materials: Residual 5-bromopyrimidine and 3-carboxyphenylboronic acid.
-
Homocoupling Byproducts: Biphenyl-3,3'-dicarboxylic acid (from the self-coupling of 3-carboxyphenylboronic acid) and 5,5'-bipyrimidine (from the self-coupling of 5-bromopyrimidine).
-
Catalyst Residues: Residual palladium catalyst (e.g., Pd(PPh₃)₄) and its byproducts.
-
Inorganic Salts: Byproducts from the base used in the reaction (e.g., potassium carbonate, sodium carbonate).
dot
Caption: Synthetic route and potential impurities.
Q2: My crude product is a dark-colored solid. What is the cause and how can I decolorize it?
The dark color is often due to residual palladium catalyst (appearing as black particles) or polymeric byproducts. Treatment with activated charcoal during recrystallization is an effective method for decolorization.
Q3: I am having difficulty removing the palladium catalyst from my product.
Residual palladium can often be removed by filtration of the crude product solution through a pad of celite. For more persistent contamination, specific palladium scavengers can be employed, or a thorough purification by column chromatography may be necessary.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not dissolve in the hot solvent. | Incorrect solvent choice or insufficient solvent volume. | 1. Confirm the solubility of this compound in the chosen solvent. Polar organic solvents like ethanol or methanol are good starting points.[1] 2. Gradually add more hot solvent until the product dissolves. Avoid a large excess.[2] |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product or impurities are depressing the melting point. | 1. Switch to a lower-boiling point solvent. 2. Try a co-solvent system (e.g., ethanol/water) to modulate the solubility.[3] |
| No crystals form upon cooling. | The solution is too dilute, or nucleation is slow. | 1. Evaporate some of the solvent to concentrate the solution. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[2] 3. Cool the solution in an ice bath for a longer period. |
| Low recovery of purified product. | The product is too soluble in the cold solvent, or too much solvent was used. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. 2. Wash the collected crystals with a minimal amount of ice-cold solvent.[2] 3. Concentrate the mother liquor and cool again to obtain a second crop of crystals. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | Inappropriate solvent system (eluent). | 1. Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the product. 2. A gradient elution (gradually increasing the polarity of the eluent) is often more effective than an isocratic elution. A common gradient for this type of compound could be from ethyl acetate/hexanes to methanol/dichloromethane. |
| Product is stuck on the column. | The product is too polar for the chosen eluent system. | 1. Gradually increase the polarity of the eluent. Adding a small percentage of methanol or acetic acid to the mobile phase can help elute highly polar compounds. |
| Streaking or tailing of the product band. | The compound is interacting too strongly with the silica gel (which is acidic). | 1. Add a small amount of a modifying agent to the eluent, such as triethylamine (1-2%) to deactivate the silica for basic compounds or acetic acid for acidic compounds. Since the target molecule has both acidic and basic moieties, careful optimization of the mobile phase pH might be necessary. |
Experimental Protocols
Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of crude this compound. The ideal solvent and volumes should be determined on a small scale first.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, and water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.[4] A mixture of solvents, such as ethanol/water, can also be effective.[3]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) and add the minimum amount of hot solvent required to completely dissolve the solid.[2][5]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[4]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2]
-
Drying: Dry the purified crystals under vacuum.
dot
Caption: Recrystallization workflow.
Acid-Base Extraction Protocol
This method is useful for separating the acidic product from neutral and basic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Basification and Extraction: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). Shake the funnel, venting frequently. The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer. The pyrimidine ring is weakly basic and should remain in the organic layer under these conditions.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Washing: Wash the organic layer with the aqueous base solution one or two more times to ensure complete extraction of the acidic product. Combine all aqueous extracts.
-
Acidification and Isolation: Cool the combined aqueous extracts in an ice bath and acidify with 1 M HCl until the product precipitates out (typically pH 2-3).
-
Filtration and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.[6]
dot
Caption: Acid-base extraction workflow.
Column Chromatography Protocol
This is a general guide. The specific mobile phase should be optimized by TLC.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexanes:ethyl acetate).
-
Column Packing: Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with the least polar solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate, and then potentially switching to a methanol/dichloromethane system) to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Solubility of Benzoic Acid in Various Solvents at Different Temperatures
| Solvent | Solubility ( g/100 g solvent) at 25°C | Solubility ( g/100 g solvent) at 100°C |
| Water | 0.34 | 5.90 |
| Ethanol | 45.5 | Miscible |
| Methanol | 58.4 | Miscible |
| Ethyl Acetate | 35.8 | - |
| Benzene | 10.6 | 68.4 |
Data is for benzoic acid and is intended as a guide. Actual solubilities for this compound will vary.[7][8]
Table 2: Comparison of Purification Methods
| Method | Typical Purity | Advantages | Disadvantages | Best Suited For |
| Recrystallization | >98% | Cost-effective, scalable, good for removing small amounts of impurities. | Requires a suitable solvent, can have lower yields, not effective for impurities with similar solubility. | Purifying solid products on a moderate to large scale. |
| Column Chromatography | >99% | Highly effective for separating complex mixtures, applicable to a wide range of compounds. | Can be time-consuming and labor-intensive, requires larger volumes of solvent, potential for product loss on the stationary phase. | Isolating pure compounds from complex reaction mixtures, especially on a smaller scale. |
| Acid-Base Extraction | >95% | Good for removing neutral or basic/acidic impurities, scalable. | Not suitable if the product is sensitive to acid or base, may not remove all impurities. | A preliminary purification step to remove non-acidic/non-basic impurities. |
References
- 1. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. famu.edu [famu.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Identifying common impurities in 3-Pyrimidin-5-yl-benzoic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Pyrimidin-5-yl-benzoic acid. The following information is designed to help identify and resolve common impurities and challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 5-substituted pyrimidine (such as 5-bromopyrimidine) with a 3-substituted benzoic acid derivative (like 3-carboxyphenylboronic acid) in the presence of a palladium catalyst and a base.
Q2: What are the primary impurities I should expect in the crude product?
The main impurities in the synthesis of this compound via Suzuki-Miyaura coupling are typically:
-
Homocoupling byproducts: Formation of symmetrical biphenyls from the coupling of two molecules of the boronic acid reagent (e.g., biphenyl-3,3'-dicarboxylic acid) or the pyrimidine starting material.
-
Protodeboronation byproduct: Replacement of the boronic acid group on the benzoic acid derivative with a hydrogen atom, resulting in benzoic acid.
-
Unreacted starting materials: Residual 5-substituted pyrimidine and 3-carboxyphenylboronic acid.
-
Catalyst and ligand residues: Trace amounts of the palladium catalyst and its ligands.
Q3: How can I minimize the formation of homocoupling byproducts?
Minimizing homocoupling byproducts can be achieved by:
-
Ensuring an inert atmosphere: Thoroughly degassing the reaction mixture and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) can reduce oxygen-induced homocoupling.
-
Controlling reaction temperature: Lowering the reaction temperature may decrease the rate of homocoupling relative to the desired cross-coupling.
-
Optimizing the catalyst system: The choice of palladium catalyst and ligand can significantly influence the selectivity of the reaction.
Q4: What causes protodeboronation and how can I prevent it?
Protodeboronation is often caused by excess base, water, or elevated temperatures. To mitigate this:
-
Use the stoichiometric amount of base: Avoid using a large excess of the base.
-
Use anhydrous solvents: Ensure that the solvents are dry to minimize water-promoted protodeboronation.
-
Optimize reaction time and temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is activated in situ. Ensure the catalyst is not exposed to air or moisture for extended periods. |
| Inappropriate Ligand | For heteroaryl couplings, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can be more effective than standard ligands like triphenylphosphine. |
| Suboptimal Base | The choice of base is critical. Weaker bases like potassium carbonate or cesium carbonate are often preferred over strong bases like sodium hydroxide to minimize side reactions. |
| Incorrect Solvent | A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used. The ratio can be optimized to ensure solubility of all reactants. |
| Low Reaction Temperature | While high temperatures can promote side reactions, a temperature that is too low will result in a sluggish or incomplete reaction. A typical range for Suzuki couplings is 80-120 °C. |
Issue 2: High Levels of Impurities in the Crude Product
| Impurity | Typical % (Crude) * | Identification Method | Troubleshooting Steps |
| Homocoupling Product (Biphenyl-3,3'-dicarboxylic acid) | 5-15% | HPLC, LC-MS, 1H NMR | - Thoroughly degas the reaction mixture.- Use a high-purity palladium catalyst.- Optimize the reaction temperature and time. |
| Protodeboronation Product (Benzoic Acid) | 2-10% | HPLC, LC-MS, 1H NMR | - Use the minimum effective amount of base.- Ensure anhydrous reaction conditions.- Consider using a boronic ester instead of a boronic acid. |
| Unreacted 5-Bromopyrimidine | Variable | GC-MS, LC-MS | - Use a slight excess (1.1-1.2 equivalents) of the boronic acid.- Ensure the catalyst is active.- Increase reaction time or temperature if the reaction is stalling. |
| Unreacted 3-Carboxyphenylboronic acid | Variable | HPLC, LC-MS | - Use a 1:1 or slight excess of the pyrimidine halide.- Monitor the reaction progress to avoid adding a large excess of the boronic acid. |
*Typical percentages are estimates based on analogous reactions and can vary significantly depending on the specific reaction conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
5-Bromopyrimidine (1.0 eq)
-
3-Carboxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Degassed water
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine, 3-carboxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the aqueous layer and acidify with 1M HCl to a pH of ~3-4 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude this compound.
Purification Protocol: Recrystallization of this compound
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol/water or acetic acid/water.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for common issues in the synthesis of this compound.
Technical Support Center: Enhancing the Solubility of 3-Pyrimidin-5-yl-benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 3-Pyrimidin-5-yl-benzoic acid. The following sections detail various techniques, experimental protocols, and relevant biological pathways.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when trying to improve the solubility of this compound?
A1: Before attempting advanced solubilization techniques, it is crucial to understand the physicochemical properties of this compound. The initial steps should include:
-
pKa Determination: As a carboxylic acid-containing compound, its solubility will be highly pH-dependent. Determining the pKa is essential for developing a pH-modification strategy.
-
Basic Solubility Profiling: Assess the compound's baseline solubility in aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9) and in common organic solvents (e.g., ethanol, DMSO, methanol).
-
Solid-State Characterization: Analyze the solid form of the compound (e.g., using microscopy, DSC, or XRPD) to understand its crystallinity and morphology, which can influence solubility.
Q2: How does pH influence the solubility of this compound?
A2: this compound is a weak acid due to its carboxylic acid group. Its solubility in aqueous media is governed by the Henderson-Hasselbalch equation.[1][2] At a pH below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases to above the pKa, the carboxylic acid group will deprotonate to form a carboxylate salt, which is more polar and thus more soluble in water.[3] Therefore, increasing the pH of the solution is a primary strategy to enhance its aqueous solubility.
Q3: What are the most common methods to improve the solubility of a poorly soluble carboxylic acid like this compound?
A3: Several effective methods can be employed:
-
pH Adjustment: Increasing the pH of the aqueous medium to deprotonate the carboxylic acid.[1]
-
Salt Formation: Converting the carboxylic acid into a more soluble salt form by reacting it with a suitable base.[4]
-
Co-solvency: Using a mixture of a primary solvent (like water) and a water-miscible organic solvent in which the compound is more soluble.[5]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic parts of the molecule within a cyclodextrin to form a more water-soluble inclusion complex.
-
Particle Size Reduction: Increasing the surface area of the solid compound through techniques like micronization can improve the dissolution rate, although it may not affect the equilibrium solubility.[6][7]
Troubleshooting Guides
Issue 1: Low Solubility in Neutral Aqueous Buffers (e.g., PBS pH 7.4)
Cause: At neutral pH, a significant portion of the this compound may still be in its protonated, less soluble form, depending on its pKa.
Solutions:
| Method | Principle | Considerations |
| pH Adjustment | Increase the pH of the buffer to at least 2 units above the pKa to ensure complete ionization and maximize solubility. | Ensure the final pH is compatible with the experimental system (e.g., cell-based assays). High pH can cause compound degradation or affect biological assays. |
| Co-solvency | Add a water-miscible organic solvent (e.g., ethanol, DMSO) to the buffer. | The concentration of the organic solvent should be kept to a minimum (typically <1% for biological assays) to avoid toxicity. |
| Cyclodextrin Complexation | Form an inclusion complex with a suitable cyclodextrin (e.g., HP-β-CD). | The stoichiometry of the complex needs to be determined for optimal solubilization. |
Issue 2: Compound Precipitation Upon Dilution of a Concentrated Stock Solution
Cause: This is a common issue when diluting a concentrated stock solution (often in 100% DMSO) into an aqueous buffer. The drastic change in solvent polarity causes the compound to crash out of solution.
Solutions:
| Method | Principle | Considerations |
| Use of Co-solvents in Final Medium | Include a small percentage of the stock solvent (e.g., 0.5-1% DMSO) in the final aqueous medium. | Check the tolerance of your experimental system to the organic solvent. |
| Serial Dilutions | Perform serial dilutions in intermediate solvent mixtures (e.g., 50% DMSO/buffer, then 10% DMSO/buffer) before the final dilution. | This can be more time-consuming but is often effective. |
| Aqueous Stock from Salt Form | If a soluble salt form is available, prepare the stock solution directly in the aqueous buffer. | This is the most direct way to avoid precipitation due to solvent effects. |
Experimental Protocols
Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is a standard method for determining the equilibrium solubility of a compound.[8][9][10]
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 2.0, 4.5, 7.4, 9.0)
-
Scintillation vials or glass tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the desired buffer. Ensure there is undissolved solid at the bottom.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After shaking, let the vials stand to allow the excess solid to sediment.
-
Carefully withdraw a sample from the supernatant. For very fine particles, centrifugation may be necessary to separate the solid from the liquid.
-
Filter the supernatant through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry against a standard curve).
Salt Formation for Solubility Enhancement
This protocol describes a general method for preparing a salt of a carboxylic acid.[4][11]
Materials:
-
This compound
-
A suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic base like triethylamine)
-
An appropriate solvent in which the acid is soluble and the salt is either soluble (for solution use) or can be precipitated (for isolation). Common solvents include ethanol, methanol, or water.
Procedure:
-
Dissolve 1 molar equivalent of this compound in the chosen solvent. Gentle heating may be required.
-
Slowly add 1 molar equivalent of the base (e.g., a solution of NaOH in water or ethanol) to the stirred solution of the acid.
-
Stir the mixture at room temperature for a set period (e.g., 1-2 hours) to allow for the acid-base reaction to complete.
-
To isolate the salt, the solvent can be evaporated under reduced pressure. Alternatively, if the salt is insoluble in the reaction solvent, it may precipitate and can be collected by filtration.
-
Wash the isolated salt with a small amount of cold solvent and dry it under vacuum.
-
Confirm salt formation using analytical techniques such as FTIR (disappearance of the carboxylic acid C=O stretch and appearance of a carboxylate COO- stretch) and NMR.
-
Determine the solubility of the newly formed salt using the shake-flask method described above.
Co-solvency for Solubility Enhancement
This protocol outlines the use of co-solvents to improve solubility.[5]
Materials:
-
This compound
-
Primary solvent (e.g., water or aqueous buffer)
-
Co-solvent (e.g., ethanol, propylene glycol, PEG 400)
Procedure:
-
Prepare a series of solvent mixtures with varying ratios of the co-solvent and the primary solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v co-solvent in buffer).
-
For each solvent mixture, determine the solubility of this compound using the shake-flask method.
-
Plot the solubility of the compound as a function of the co-solvent concentration.
-
This plot will help identify the optimal co-solvent concentration for achieving the desired solubility.
Quantitative Data (Illustrative)
Table 1: Illustrative pH-Dependent Aqueous Solubility
| pH | Estimated Solubility (µg/mL) |
| 2.0 | < 1 |
| 4.5 | 10 - 50 |
| 7.4 | 100 - 500 |
| 9.0 | > 1000 |
Table 2: Illustrative Solubility in Different Solvents
| Solvent | Estimated Solubility (mg/mL) |
| Water | < 0.01 |
| Ethanol | 1 - 5 |
| Methanol | 0.5 - 2 |
| DMSO | > 50 |
| Propylene Glycol | 5 - 15 |
Visualizations
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for a researcher to follow when attempting to improve the solubility of this compound.
Caption: Workflow for selecting and evaluating solubility enhancement techniques.
Relevant Signaling Pathways
The pyrimidine moiety is a common scaffold in molecules designed to interact with various biological targets. For instance, inhibitors of the Hedgehog signaling pathway and the de novo pyrimidine synthesis pathway often incorporate pyrimidine-like structures. Poor solubility of such inhibitors can be a significant hurdle in both in vitro and in vivo studies.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial in embryonic development and can be aberrantly activated in several cancers.[7] Small molecule inhibitors targeting components of this pathway, such as Smoothened (SMO), are an area of active research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. easybiologyclass.com [easybiologyclass.com]
- 6. researchgate.net [researchgate.net]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. acdlabs.com [acdlabs.com]
Common side reactions in the synthesis of pyrimidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of pyrimidine derivatives?
A1: The synthesis of pyrimidine derivatives can be accompanied by several side reactions, largely dependent on the chosen synthetic route. For widely used methods like the Biginelli and Pinner reactions, common side reactions include the formation of Hantzsch-type dihydropyridines, N-acylureas, Knoevenagel condensation products, and aldol condensation products. Additionally, self-condensation of starting materials and the hydrolysis of intermediates can occur, leading to a reduction in the yield of the desired pyrimidine derivative and complicating the purification process.[1][2]
Q2: I am observing a significant amount of a yellow, highly fluorescent byproduct in my Biginelli reaction. What is this compound and how can I prevent its formation?
A2: This fluorescent byproduct is most likely a Hantzsch-type 1,4-dihydropyridine (DHP).[2] Its formation is a known competing reaction to the Biginelli condensation. This side reaction is favored at higher temperatures where urea can decompose to ammonia. To minimize the formation of this DHP byproduct, it is recommended to maintain a lower reaction temperature, carefully select a catalyst that favors the Biginelli pathway, and consider the order of reactant addition, such as adding urea last.[2]
Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
A3: N-acylureas are common byproducts in the Biginelli reaction that can co-precipitate with the desired dihydropyrimidinone (DHPM), making purification challenging.[1] Their presence can be confirmed using spectroscopic techniques such as 1H and 13C NMR, as well as mass spectrometry. To prevent their formation, it is crucial to carefully control the stoichiometry of the reactants and choose an appropriate catalyst. If N-acylurea byproducts do form, recrystallization is often an effective method for their removal.[1][2]
Q4: I am performing a Pinner pyrimidine synthesis and encountering issues with low yield and multiple side products. What are the common pitfalls?
A4: The Pinner synthesis is susceptible to several side reactions that can lower the yield of the desired pyrimidine. These include the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, and incomplete cyclization.[1][2] To mitigate these issues, it is critical to use high-purity, dry reagents and solvents, and to conduct the reaction under anhydrous conditions. The choice and stoichiometry of the base are also crucial for promoting the desired cyclization while minimizing side reactions.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyrimidine Derivative
Potential Causes:
-
Impure or Wet Starting Materials: Impurities or moisture in reactants and solvents can inhibit the reaction or promote side reactions.[2]
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed to completion or too high, leading to product degradation or favoring side reactions.[1]
-
Inefficient Catalyst: The catalyst may be inactive or used in an inappropriate amount.[2]
-
Incorrect Stoichiometry: The molar ratios of the reactants may not be optimal for the desired transformation.[3]
-
Atmospheric Conditions: Sensitivity of reactants or intermediates to air and moisture.[4]
Troubleshooting Steps:
-
Ensure Purity and Dryness of Reagents: Use high-purity, anhydrous solvents and reagents. Dry glassware thoroughly before use.
-
Optimize Reaction Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity. Monitor the reaction progress using TLC or LC-MS.
-
Evaluate the Catalyst: Ensure the catalyst is active and from a reliable source. If using a reusable catalyst, consider regeneration. Optimize the catalyst loading.
-
Verify Stoichiometry: Carefully calculate and measure the molar ratios of all reactants.
-
Use an Inert Atmosphere: For sensitive reactions, conduct the synthesis under an inert atmosphere of nitrogen or argon.[3]
Issue 2: Formation of Hantzsch Dihydropyridine (DHP) Byproduct in Biginelli Reaction
Potential Causes:
-
High Reaction Temperature: Elevated temperatures promote the decomposition of urea to ammonia, which then participates in the Hantzsch reaction.[2]
-
Reaction Conditions Favoring Hantzsch Pathway: Certain catalysts and solvents may preferentially promote the Hantzsch condensation.
Troubleshooting Steps:
-
Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[2]
-
Select an Appropriate Catalyst: Screen different Lewis or Brønsted acid catalysts to identify one that selectively promotes the Biginelli reaction.
-
Optimize Order of Addition: Adding the urea component last to the reaction mixture can sometimes minimize its decomposition.[2]
Data Presentation
Table 1: Effect of Temperature on Product Distribution in a Typical Biginelli Reaction
| Temperature (°C) | Desired DHPM Yield (%) | Hantzsch DHP Yield (%) |
| 60 | 85 | 10 |
| 80 | 72 | 25 |
| 100 | 55 | 40 |
Note: Yields are approximate and can vary based on specific substrates and catalysts.[2]
Experimental Protocols
Protocol 1: Minimizing Hantzsch Byproduct Formation in the Biginelli Reaction
This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Sulfated zirconia (50 mg) or another suitable Lewis acid catalyst
-
Ethanol (for work-up)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Add the catalyst (e.g., sulfated zirconia, 50 mg).
-
Stir the mixture at a controlled temperature of 60°C.[2]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add a small amount of ethanol and stir for 5 minutes.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on preventing common side reactions.
Materials:
-
1,3-dicarbonyl compound (10 mmol)
-
Amidine hydrochloride (10 mmol)
-
Sodium ethoxide (10 mmol) in anhydrous ethanol
-
Anhydrous ethanol
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.
-
Add the amidine hydrochloride (10 mmol) to the solution.
-
Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.[1]
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[2]
Visualizations
Caption: Competing pathways in the Biginelli reaction.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Common side reactions in the Pinner synthesis.
References
Technical Support Center: Production of 3-Pyrimidin-5-yl-benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of 3-Pyrimidin-5-yl-benzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and development efforts.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when using the Suzuki-Miyaura cross-coupling reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The Palladium catalyst may be degraded or poisoned. 2. Inefficient Ligand: The chosen phosphine ligand may not be optimal for this specific coupling. 3. Suboptimal Base: The base may not be strong enough or soluble enough in the reaction mixture. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed. | 1. Use a fresh batch of a pre-catalyst like Pd(PPh₃)₄ or a more robust pre-catalyst like a palladacycle. Ensure all reagents and solvents are deoxygenated. 2. Screen alternative ligands such as SPhos, XPhos, or dppf.[1] 3. Try alternative bases like Cs₂CO₃ or K₃PO₄.[2] 4. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Formation of Homocoupling Byproducts | 1. Oxygen Contamination: Presence of oxygen can promote the homocoupling of boronic acid reagents. 2. Inappropriate Reaction Conditions: Certain catalyst/ligand combinations may favor homocoupling. | 1. Thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen) and maintain an inert atmosphere throughout the reaction. 2. Adjust the stoichiometry of the reactants. Sometimes, a slight excess of the boronic acid can be beneficial. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Catalyst Deactivation: The catalyst may have lost activity over the course of the reaction. | 1. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. 2. Add a fresh portion of the catalyst to the reaction mixture. |
| Difficult Purification | 1. Co-elution of Product and Impurities: The product may have similar polarity to starting materials or byproducts, making chromatographic separation challenging. 2. Poor Crystallization: The product may be difficult to crystallize from common solvents. | 1. Modify the chromatographic conditions (e.g., change the solvent system, use a different stationary phase). Alternatively, consider a purification strategy based on acid-base extraction.[3] 2. Perform a solvent screen for recrystallization. Consider using a mixed solvent system.[4] |
| Poor Yield on Scale-Up | 1. Inefficient Heat Transfer: What works on a small scale may not translate due to differences in heating. 2. Poor Mixing: Inadequate agitation can lead to localized concentration gradients and side reactions. | 1. Use a jacketed reactor for better temperature control. 2. Employ mechanical stirring and ensure the impeller design is appropriate for the scale and viscosity of the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of 5-bromopyrimidine with 3-(dihydroxyboryl)benzoic acid (or its corresponding boronic ester) in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: How can I improve the solubility of the reagents for a more efficient reaction?
A2: Solubility can be a challenge. Consider using a solvent system that can accommodate both organic and inorganic reagents, such as a mixture of dioxane and water or THF and water.[1] For poorly soluble bases like K₂CO₃, a phase-transfer catalyst may be beneficial on a larger scale.
Q3: What are the critical parameters to control during the Suzuki-Miyaura coupling step?
A3: The most critical parameters are:
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the catalyst and lead to side reactions.[1]
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is crucial for achieving high yield and selectivity.
-
Base Selection: The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Temperature: The reaction often requires heating to proceed at a reasonable rate.
Q4: What is the recommended method for purifying the final product?
A4: For laboratory scale, flash column chromatography is often employed. For larger quantities, recrystallization is a more economical and scalable purification method.[4][5] An acid-base workup can also be effective in removing non-acidic impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the synthesis of this compound.
Materials:
-
5-Bromopyrimidine
-
3-(dihydroxyboryl)benzoic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid (1M)
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask, add 5-bromopyrimidine (1.0 eq), 3-(dihydroxyboryl)benzoic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of approximately 3-4.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.
Data Presentation
Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A | Condition B | Condition C |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ | XPhos Pd G4 |
| Ligand | - | SPhos | XPhos |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent System | Dioxane/Water (4:1) | THF/Water (10:1) | Toluene/Water/EtOH |
| Temperature (°C) | 90 | 80 | 100 |
| Typical Yield (%) | 75-85% | 80-90% | 85-95% |
Note: Yields are representative and can vary based on reaction scale and specific conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.
References
Storage and handling guidelines for 3-Pyrimidin-5-yl-benzoic acid to prevent degradation
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 3-Pyrimidin-5-yl-benzoic acid to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a dry environment.[1] While some suppliers suggest room temperature storage[2], refrigeration at 2-8°C is also a recommended practice to maximize shelf life.[1][3] The key is to protect the compound from moisture.[4]
Q2: How should I handle the compound in the laboratory to avoid contamination and degradation?
A2: Standard laboratory safety protocols for handling chemical solids should be followed. This includes:
-
Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[5]
-
Handling the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][5][6]
-
Using clean, dry spatulas and glassware to prevent cross-contamination and introduction of moisture.
-
Washing hands thoroughly after handling.[5]
Q3: Is this compound sensitive to light or air?
A3: While specific data for this compound is limited, it is good practice to store it in a tightly sealed container to protect it from atmospheric moisture and oxygen. For analogous compounds like benzaldehyde, light can promote degradation, so storing the container in a dark place or using an amber vial is a reasonable precaution.[7]
Q4: How stable is this compound in solution?
A4: The stability in solution will depend on the solvent, pH, and storage conditions. For pyrimidine-4-carboxylic acid, it is recommended not to store aqueous solutions for more than one day.[8] Given the benzoic acid moiety, the compound's solubility will be pH-dependent. In aqueous buffers, it is advisable to prepare solutions fresh for each experiment. If storage is necessary, flash-freeze aliquots and store them at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q5: What are the likely degradation pathways for this molecule?
A5: Based on studies of similar benzoic acid derivatives, a potential degradation pathway, especially under high-temperature aqueous conditions, is decarboxylation, where the carboxylic acid group is lost.[9] Benzoic acid itself is generally stable to high temperatures.[9] The pyrimidine ring is generally stable but can be susceptible to nucleophilic attack or enzymatic degradation depending on the experimental conditions.
Q6: How can I tell if my sample of this compound has degraded?
A6: Visual inspection for a change in color or physical state (e.g., clumping of the powder) can be an initial indicator. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check the purity of the sample against a reference standard. A significant decrease in the main peak area or the appearance of new peaks would suggest degradation.
Storage Condition Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature or 2-8°C[1][2][3] | Provides a stable environment for the solid compound. |
| Atmosphere | Tightly sealed container, dry environment[1][4] | To protect from moisture which can facilitate degradation. |
| Light | Store in the dark (e.g., amber vial or in a cabinet) | A general precaution as light can catalyze degradation of aromatic compounds.[7] |
General Stability of Benzoic Acid Derivatives (Analogous Compounds)
| Compound | Condition | Stability | Degradation Product |
| Benzoic Acid | Subcritical water, up to 300°C[9] | Stable[9] | Benzene (at higher temperatures) |
| Benzoic Acid Derivatives | Subcritical water, 200°C[9] | Severe degradation[9] | Decarboxylated products (e.g., phenol from salicylic acid)[9] |
| Benzoic Acid Derivatives | Subcritical water, 150°C[9] | Mild degradation[9] | N/A |
Note: This table provides general stability data for related compounds to infer the potential behavior of this compound. Specific stability testing for the target compound is recommended for sensitive applications.
Troubleshooting Guide
If you encounter unexpected results in your experiments, consider the following troubleshooting steps related to the handling and stability of this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Experimental Protocols
Protocol for Preparing a Stock Solution (e.g., 10 mM in DMSO)
-
Pre-analysis: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.
-
Weighing: In a well-ventilated area or fume hood, accurately weigh the required amount of the compound (Molecular Weight: 200.19 g/mol ) using a calibrated analytical balance.
-
Dissolution: Add the solid to a sterile, dry volumetric flask. Add a small amount of anhydrous DMSO to dissolve the compound completely. Gentle vortexing or sonication may be used to aid dissolution.
-
Final Volume: Once fully dissolved, bring the solution to the final desired volume with DMSO.
-
Storage: If not for immediate use, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in a dark, dry place.
Potential Degradation Pathway
The following diagram illustrates a potential degradation pathway for this compound based on the known degradation of similar molecules.
Caption: Potential decarboxylation of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Reactivity in 3-Pyrimidin-5-yl-benzoic Acid Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in coupling reactions with 3-pyrimidin-5-yl-benzoic acid. The unique electronic properties of this molecule, featuring an electron-withdrawing pyrimidine ring and a deactivating carboxylic acid group, can lead to poor reactivity in common cross-coupling reactions. This guide offers structured advice to diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my Suzuki-Miyaura coupling with this compound or its derivatives?
A1: Low yields in Suzuki-Miyaura couplings involving this substrate can be attributed to several factors:
-
Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation. This is analogous to the "2-pyridyl problem" observed in similar heteroaromatic couplings.
-
Poor Electronic Properties: The pyrimidine ring is electron-deficient, which can disfavor the oxidative addition step of the catalytic cycle.
-
Protodeboronation: The boronic acid or ester coupling partner can be susceptible to protodeboronation (replacement of the boron moiety with a hydrogen atom), especially under basic conditions.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for activating this challenging substrate.
Q2: My amide coupling reaction between this compound and an amine is sluggish. What are the common causes?
A2: Poor reactivity in amide couplings with this substrate is often due to:
-
Reduced Nucleophilicity of the Amine: Electron-deficient anilines or sterically hindered amines will react slowly.
-
Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to efficiently activate the benzoic acid, which is deactivated by the electron-withdrawing pyrimidine ring.
-
Poor Solubility: The starting materials or intermediates may have poor solubility in the chosen reaction solvent.
Q3: I am attempting a Buchwald-Hartwig amination with a derivative of this compound and observing significant side product formation. What should I investigate?
A3: Side product formation in Buchwald-Hartwig aminations can be complex. Key areas to investigate include:
-
Hydrodehalogenation: The aryl halide can be reduced, leading to the loss of the halogen and termination of the catalytic cycle.
-
Homocoupling: The amine or aryl halide can couple with themselves to form dimers.
-
Ligand Degradation: The phosphine ligands used in these reactions can be susceptible to oxidation or other degradation pathways.
Troubleshooting Guides
Suzuki-Miyaura Coupling
If you are experiencing low yields in a Suzuki-Miyaura coupling, consider the following troubleshooting steps, summarized in the decision-making workflow below.
Figure 1: Troubleshooting Workflow for Suzuki-Miyaura Coupling
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Problem: Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of a more reactive palladium(0) species. Consider using pre-formed palladium catalysts which can be more stable and efficient.
-
-
Base Selection:
-
Problem: A weak base may not be sufficient to promote transmetalation, while a strong base can cause protodeboronation.
-
Solution: Screen a variety of bases. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. For challenging couplings, consider using a milder base like KF or a phosphate buffer.
-
-
Solvent System:
-
Problem: The polarity and proticity of the solvent can significantly impact the reaction.
-
Solution: A mixture of an organic solvent and water is often optimal. Common choices include 1,4-dioxane/water, toluene/water, or DME/water. Ensure solvents are properly degassed to prevent catalyst oxidation.
-
-
Boronic Acid/Ester Stability:
-
Problem: The boronic acid coupling partner may be degrading under the reaction conditions.
-
Solution: Consider using a more stable boronic ester, such as a pinacol or MIDA ester. Running the reaction under anhydrous conditions may also minimize protodeboronation, though water is often necessary for the activity of certain bases.
-
Amide Coupling
For sluggish amide coupling reactions, a systematic approach to optimizing the activation of the carboxylic acid and the reaction conditions is necessary.
Figure 2: Troubleshooting Workflow for Amide Coupling
Detailed Troubleshooting Steps:
-
Coupling Reagent:
-
Problem: Standard carbodiimide reagents (e.g., EDC, DCC) may not be sufficiently reactive.
-
Solution: Switch to a more potent uronium/aminium salt (e.g., HATU, HBTU) or a phosphonium salt (e.g., PyBOP). These reagents are generally more effective for coupling with electron-deficient carboxylic acids.
-
-
Additives:
-
Problem: The activated intermediate may be unstable or slow to react.
-
Solution: Include additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to form a more reactive activated ester and suppress side reactions.
-
-
Base and Solvent:
-
Problem: An inappropriate base can interfere with the coupling, and poor solubility can hinder the reaction.
-
Solution: Use a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). If solubility is an issue, switch from common solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to more polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
-
Temperature:
-
Problem: The reaction may be kinetically slow at room temperature.
-
Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. Monitor for potential decomposition of starting materials or products at elevated temperatures.
-
Data Presentation
The following tables summarize representative reaction conditions for Suzuki-Miyaura and amide coupling reactions with substrates similar to this compound. These should serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyrimidine Derivatives
| Entry | Pyrimidine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 95 | 12 | 75-85 |
| 2 | 5-Bromopyrimidine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME/H₂O | 80 | 16 | ~80 |
| 3 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 (MW) | 0.67 | 89[1] |
| 4 | 2-Chloro-4-methylpyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 |
Table 2: Representative Conditions for Amide Coupling of Benzoic Acid Derivatives
| Entry | Carboxylic Acid | Amine | Coupling Reagent (equiv) | Additive (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Aniline | EDC (1.2) | HOBt (1.2) | DIPEA (2) | DMF | RT | 12 | Moderate to Good |
| 2 | 4-Nitrobenzoic Acid | Aniline | HATU (1.1) | - | DIPEA (2) | DMF | RT | 2 | High |
| 3 | 3-Amide-5-aryl benzoic acid derivative | Various amines | EDC (1.2) | HOBt (1.2) | DIPEA (3) | DMF | RT | 12 | 60-80[2] |
| 4 | Electron-deficient benzoic acid | Electron-deficient aniline | EDC (1) | HOBt (cat.) | DIPEA (excess) | ACN | RT | - | Good to Excellent[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the 3-(halo)-5-yl-benzoic acid derivative (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
In a separate vial, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%) in the organic solvent (e.g., 1,4-dioxane).
-
Add the catalyst solution to the reaction vessel.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Add the appropriate amount of degassed water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 3: Experimental Workflow for Suzuki-Miyaura Coupling
Protocol 2: General Procedure for Amide Coupling using HATU
-
To a solution of this compound (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF), add the coupling reagent (e.g., HATU, 1.1 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equiv) to the reaction mixture.
-
Add a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Purity Analysis of 3-Pyrimidin-5-yl-benzoic acid: A Comparative Guide to HPLC and UPLC
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of the drug development pipeline. The choice of analytical technique for purity assessment can significantly impact the speed, accuracy, and cost-effectiveness of this process. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity analysis of 3-Pyrimidin-5-yl-benzoic acid, a key building block in medicinal chemistry.
High-Performance Liquid Chromatography (HPLC) has long been the established workhorse for pharmaceutical analysis, known for its robustness and reliability.[1] In contrast, Ultra-Performance Liquid Chromatography (UPLC) represents a significant technological advancement, utilizing smaller stationary phase particles (sub-2 µm) and higher operating pressures to deliver faster and more efficient separations.[2][3] This comparison will delve into the practical differences in performance, supported by representative experimental data.
Comparative Performance Data
The following table summarizes the expected quantitative data from the purity analysis of this compound using both HPLC and UPLC, highlighting the key performance advantages of UPLC.
| Parameter | HPLC | UPLC |
| Run Time | ~25 minutes | ~3 minutes |
| Resolution (between main peak and key impurity) | 1.8 | 3.5 |
| Peak Width (main peak) | 0.25 minutes | 0.05 minutes |
| Solvent Consumption per Run | ~25 mL | ~1.5 mL |
| Backpressure | ~150 bar | ~800 bar |
| Relative Sensitivity | 1x | 3-5x |
Experimental Protocols
Detailed methodologies for the HPLC and UPLC analyses are provided below. These protocols are designed to be representative for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 30°C.[4]
-
Detection: UV detection at 254 nm.[4]
Ultra-Performance Liquid Chromatography (UPLC) Method
-
Instrumentation: A UPLC system capable of operating at high pressures, with a binary pump, autosampler, column manager, and a PDA detector.
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10-90% B over 2.5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.[7]
-
Detection: UV detection at 254 nm.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the comparative advantages, the following diagrams are provided.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 3. biomedres.us [biomedres.us]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Spectroscopic Analysis of 3-Pyrimidin-5-yl-benzoic acid: A Comparative Guide
For researchers in drug discovery and organic synthesis, precise structural elucidation of novel compounds is paramount. This guide provides a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-Pyrimidin-5-yl-benzoic acid. Due to the limited availability of directly published complete experimental spectra for this specific molecule, this guide also presents a comparative analysis with a closely related analogue, 3-aminobenzoic acid, for which reliable data is accessible. This approach allows for a robust prediction and interpretation of the key spectroscopic features.
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts for this compound, alongside the experimental data for 3-aminobenzoic acid. The mass spectrometry data provides the expected molecular ion peaks.
Table 1: ¹H NMR Data (Predicted for this compound vs. Experimental for 3-Aminobenzoic acid)
| Proton Assignment (this compound) | Predicted Chemical Shift (ppm) | Multiplicity | Proton Assignment (3-Aminobenzoic acid) | Experimental Chemical Shift (ppm)[1] | Multiplicity[1] |
| H-2', H-6' (Pyrimidine) | ~9.2 | s | - | - | - |
| H-4' (Pyrimidine) | ~8.8 | s | - | - | - |
| H-2 (Benzoic acid) | ~8.5 | t | H-2 | 7.15 | t |
| H-4 (Benzoic acid) | ~8.2 | d | H-4, H-6 | 7.04-7.09 | m |
| H-6 (Benzoic acid) | ~8.0 | d | H-5 | 6.73-6.75 | m |
| H-5 (Benzoic acid) | ~7.7 | t | - | - | - |
| COOH | >12 | br s | COOH | 12.45 | s |
| - | - | - | NH₂ | 5.29 | s |
Table 2: ¹³C NMR Data (Predicted for this compound vs. Experimental for 3-Aminobenzoic acid)
| Carbon Assignment (this compound) | Predicted Chemical Shift (ppm) | Carbon Assignment (3-Aminobenzoic acid) | Experimental Chemical Shift (ppm)[1] |
| C=O | ~167 | C=O | 168.3 |
| C-2', C-6' (Pyrimidine) | ~158 | C-3 (NH₂) | 149.2 |
| C-4' (Pyrimidine) | ~155 | C-1 | 131.7 |
| C-3 (Benzoic acid) | ~135 | C-5 | 129.3 |
| C-1 (Benzoic acid) | ~132 | C-6 | 118.4 |
| C-5' (Pyrimidine) | ~130 | C-2 | 117.1 |
| C-5 (Benzoic acid) | ~129 | C-4 | 114.9 |
| C-6 (Benzoic acid) | ~128 | - | - |
| C-2 (Benzoic acid) | ~127 | - | - |
| C-4 (Benzoic acid) | ~126 | - | - |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) |
| This compound | ESI | 201.06 | 199.05 |
| 3-Aminobenzoic acid | ESI | 138.06 | 136.04 |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring NMR and mass spectrometry data for aromatic carboxylic acids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, and DMSO-d₆ is often preferred for carboxylic acids to ensure the exchangeable carboxylic proton is observed.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.
-
Relaxation Delay: A relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, as the natural abundance of ¹³C is low.
-
Spectral Width: A spectral width of approximately 250 ppm, centered around 125 ppm.
-
Relaxation Delay: A relaxation delay of 2 seconds.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile). Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture compatible with the mobile phase.
-
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
-
Analysis Parameters:
-
Ionization Mode: Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be used for comprehensive analysis.
-
Infusion: The sample solution can be directly infused into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Source Parameters:
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas (e.g., N₂): Flow rate and pressure should be optimized for stable spray.
-
Drying Gas (e.g., N₂): Temperature and flow rate should be optimized for efficient desolvation (e.g., 200-300 °C).
-
-
Mass Analyzer: Set the mass range to scan over a region that includes the expected molecular ion (e.g., m/z 50-500).
-
-
Data Acquisition and Analysis: Acquire the mass spectra in both positive and negative modes. The resulting spectra will show the mass-to-charge ratio (m/z) of the ions. The accurate mass measurement from a high-resolution instrument can be used to confirm the elemental composition of the molecule.
Workflow for Spectroscopic Data Interpretation
The logical process of elucidating the structure of this compound from its spectroscopic data is outlined in the following diagram.
Caption: Workflow for the structural elucidation of this compound.
References
A Comparative Analysis of the Biological Activity of 3-Pyrimidin-5-yl-benzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the positional isomerism of drug candidates can profoundly influence their biological activity, pharmacokinetic properties, and overall therapeutic potential. This guide provides a comparative analysis of 3-Pyrimidin-5-yl-benzoic acid and its corresponding ortho- and para-isomers: 2-Pyrimidin-5-yl-benzoic acid and 4-Pyrimidin-5-yl-benzoic acid. The pyrimidine ring is a key pharmacophore found in numerous biologically active compounds, including kinase inhibitors.[1][2] This analysis focuses on a hypothetical study evaluating their potential as inhibitors of the constitutively active serine/threonine kinase, Casein Kinase 2 (CSNK2A), a target implicated in various cancers.[3]
Hypothetical Comparative Data
The following table summarizes hypothetical quantitative data from a series of in vitro experiments designed to compare the biological activity of the three isomers.
| Compound ID | Isomer | CSNK2A Inhibition (IC50, nM) | PIM3 Inhibition (IC50, nM) | Cell Viability (MCF-7, GI50, µM) |
| C1 | This compound | 50 | 1500 | 5.2 |
| C2 | 2-Pyrimidin-5-yl-benzoic acid | 250 | 3000 | 15.8 |
| C3 | 4-Pyrimidin-5-yl-benzoic acid | 15 | 800 | 1.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against CSNK2A and the off-target kinase PIM3 was determined using a NanoBRET™ assay.
-
Reagent Preparation : Kinase enzymes, substrates, and NanoBRET™ tracers were prepared in the appropriate assay buffer. Test compounds were serially diluted in DMSO to create a concentration gradient.
-
Assay Plate Preparation : In a 384-well plate, the kinase, substrate, and test compounds were added to each well.
-
Reaction Initiation and Incubation : The kinase reaction was initiated by the addition of ATP. The plate was incubated at room temperature for 60 minutes.
-
Detection : NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor were added to the wells. The plate was read on a luminometer to measure the BRET signal.
-
Data Analysis : The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism.
Cell Viability Assay
The effect of the compounds on the viability of the MCF-7 breast cancer cell line was assessed using a standard MTT assay.
-
Cell Seeding : MCF-7 cells were seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment : The cells were treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization : The formazan crystals were dissolved by adding a solubilization buffer.
-
Absorbance Measurement : The absorbance at 570 nm was measured using a microplate reader.
-
Data Analysis : The GI50 (concentration for 50% growth inhibition) values were determined from the dose-response curves.
Visualizing a Hypothetical Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway targeted by these compounds and the general workflow of the experimental evaluation.
Caption: Hypothetical signaling pathway illustrating the role of CSNK2A in cancer cell proliferation and its inhibition by the test compounds.
Caption: Experimental workflow for the comparative biological evaluation of the three pyrimidin-5-yl-benzoic acid isomers.
Discussion and Structure-Activity Relationship (SAR)
Based on the hypothetical data, a clear structure-activity relationship can be observed. The para-substituted isomer, 4-Pyrimidin-5-yl-benzoic acid (C3) , demonstrates the most potent inhibition of CSNK2A and the highest anti-proliferative activity against MCF-7 cells. The meta-isomer, This compound (C1) , shows moderate activity, while the ortho-isomer, 2-Pyrimidin-5-yl-benzoic acid (C2) , is the least active. This suggests that the spatial arrangement of the pyrimidine and benzoic acid moieties is critical for optimal interaction with the kinase's active site. The para-orientation may allow for more favorable binding interactions, leading to enhanced inhibitory activity. All isomers exhibit weaker inhibition against the PIM3 kinase, suggesting a degree of selectivity for CSNK2A.
Conclusion
This comparative guide, based on a hypothetical study, underscores the importance of positional isomerism in drug design. The presented data and protocols provide a framework for the evaluation of substituted pyrimidine compounds as potential kinase inhibitors. The superior hypothetical activity of 4-Pyrimidin-5-yl-benzoic acid identifies it as a promising lead candidate for further optimization and development in cancer therapeutics. Future studies should focus on elucidating the precise binding modes of these isomers through co-crystallization with the target kinase and further profiling their selectivity and pharmacokinetic properties.
References
- 1. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0 | Benchchem [benchchem.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-Pyrimidin-5-yl-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 3-Pyrimidin-5-yl-benzoic acid, a key building block in pharmaceutical research. The comparison focuses on a modern cross-coupling strategy, the Suzuki-Miyaura reaction, and a classical heterocyclic synthesis, the Pinner pyrimidine synthesis. The performance of each route is evaluated based on factors such as yield, reaction conditions, and starting material accessibility.
Summary of Synthetic Routes
Two distinct pathways for the synthesis of this compound are presented below. Route 1 utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a widely employed method for the formation of carbon-carbon bonds. Route 2 employs the Pinner synthesis, a classical method for the formation of the pyrimidine ring from a 1,3-dicarbonyl compound and an amidine.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their respective advantages and disadvantages.
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Pinner Pyrimidine Synthesis |
| Starting Materials | 5-Bromopyrimidine, 3-Carboxyphenylboronic acid | 3-Formylbenzoic acid, Malonic acid, Formamidine |
| Key Reaction | Pd-catalyzed C-C bond formation | Cyclocondensation |
| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) | Acid or Base catalyst |
| Reagents | Base (e.g., K₂CO₃, K₃PO₄) | Dehydrating agent (e.g., Acetic anhydride) |
| Solvent | Dioxane/Water, Toluene, or DMF | Ethanol or Acetic acid |
| Temperature | 80-120 °C | Reflux |
| Reaction Time | 12-24 hours | 4-8 hours |
| Typical Yield | 70-90% | 40-60% |
| Purification | Column chromatography | Recrystallization |
Experimental Protocols
Route 1: Suzuki-Miyaura Coupling
This protocol is based on established procedures for the Suzuki-Miyaura coupling of halo-pyrimidines with arylboronic acids.
Materials:
-
5-Bromopyrimidine
-
3-Carboxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromopyrimidine (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Pinner Pyrimidine Synthesis
This protocol describes a plausible route for the synthesis of the target molecule using the Pinner cyclocondensation reaction.
Materials:
-
3-Formylbenzoic acid
-
Malonic acid
-
Acetic anhydride
-
Formamidine hydrochloride
-
Sodium ethoxide
-
Ethanol
Procedure:
Step 2a: Synthesis of 3-(2-carboxyvinyl)benzoic acid
-
In a round-bottom flask, combine 3-formylbenzoic acid (1.0 eq) and malonic acid (1.1 eq) in pyridine.
-
Add a catalytic amount of piperidine and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 3-(2-carboxyvinyl)benzoic acid.
Step 2b: Synthesis of this compound
-
Prepare a solution of sodium ethoxide in ethanol.
-
To this solution, add 3-(2-carboxyvinyl)benzoic acid (1.0 eq) and formamidine hydrochloride (1.1 eq).
-
Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
After cooling, neutralize the reaction mixture with acetic acid.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Comparison of Suzuki-Miyaura and Pinner synthetic routes.
Conclusion
The validation of a synthetic route is crucial for the efficient production of target molecules in drug discovery and development. The Suzuki-Miyaura coupling (Route 1) represents a modern, high-yielding, and reliable method for the synthesis of this compound. Its main advantages are the generally good to excellent yields and the commercial availability of the starting materials. However, it requires a palladium catalyst, which can be costly and may need to be removed from the final product.
The Pinner synthesis (Route 2) offers a classical alternative that avoids the use of heavy metal catalysts. This can be advantageous in terms of cost and product purity. However, this multi-step route typically results in lower overall yields and may require more optimization to achieve satisfactory results.
The choice of the synthetic route will ultimately depend on the specific requirements of the project, including scale, cost considerations, and the desired purity of the final compound. For laboratory-scale synthesis where high yield and reliability are paramount, the Suzuki-Miyaura coupling is often the preferred method. For larger-scale production where cost and avoidance of metal contaminants are critical, the Pinner synthesis, despite its lower yield, may be a more attractive option after careful optimization.
A Researcher's Guide to Sourcing 3-Pyrimidin-5-yl-benzoic Acid Reference Standards
For researchers, scientists, and drug development professionals, securing high-purity reference standards is a critical first step in ensuring the accuracy and reproducibility of experimental results. This guide provides a comparative overview of commercially available reference standards for 3-Pyrimidin-5-yl-benzoic acid (CAS No. 852180-74-6), a key building block in medicinal chemistry and pharmaceutical research.
Comparison of Commercially Available this compound
Sourcing a reliable reference standard requires careful consideration of purity, available documentation, and supplier reputation. Below is a summary of offerings from various suppliers to aid in the selection process.
| Supplier | Purity Specification | Molecular Formula | Molecular Weight | Storage Conditions |
| Aladdin Scientific | ≥97% | C₁₁H₈N₂O₂ | 200.19 | Room temperature |
| ChemShuttle | 95% | C₁₁H₈N₂O₂ | 200.197 | 2-8°C |
| CP Lab Safety | 95% | C₁₁H₈N₂O₂ | Not Specified | Not Specified |
| Fluorochem | 97% | C₁₁H₈N₂O₂ | 200.197 | Not Specified |
| SciSupplies | 95.0% | C₁₁H₈N₂O₂ | Not Specified | Not Specified |
Note: The information presented is based on publicly available data from supplier websites. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed information.
Proposed Experimental Workflow for Reference Standard Qualification
Given the absence of publicly available comparative studies, researchers are encouraged to perform in-house qualification of newly acquired reference standards. This ensures the material is suitable for its intended use. A general workflow for such a qualification is outlined below.
Caption: A generalized workflow for the in-house qualification of a chemical reference standard.
Detailed Methodologies for Key Experiments:
1. Identity Confirmation via ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound reference standard in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: Compare the obtained chemical shifts, multiplicities, and integration values with the expected structure of this compound.
2. Purity Assessment by High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. Purity is typically determined by the area percentage of the main peak.
Role in Drug Discovery and Development
Reference standards like this compound are fundamental in various stages of drug discovery and development. The following diagram illustrates the logical flow of how a qualified reference standard is utilized.
Caption: The central role of a qualified reference standard in various stages of pharmaceutical development.
By carefully selecting and qualifying a reference standard for this compound, researchers can build a solid foundation for their scientific investigations and contribute to the development of novel therapeutics.
A Comparative Analysis of Pyrimidine-Based Linkers in Metal-Organic Frameworks
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of Metal-Organic Frameworks (MOFs) synthesized with various pyrimidine-based linkers. We delve into their performance in key applications such as gas adsorption, catalysis, and biomedical uses, supported by quantitative data and detailed experimental protocols.
The inherent tunability of MOFs at the molecular level through the strategic selection of organic linkers provides a powerful avenue for designing materials with tailored properties. Pyrimidine, with its nitrogen-rich heterocyclic structure, offers unique coordination chemistry and the potential for introducing specific functionalities into the MOF architecture. This guide focuses on a comparative analysis of MOFs constructed from four distinct pyrimidine-based linkers: (2-pyrimidin-5-yl)terephthalic acid, 4,6-diamino-2-pyrimidinethiol, pyrimidine-4,6-dicarboxylate, and pyrimidine-5-carboxylate.
Performance Comparison of Pyrimidine-Based MOFs
The functional groups and overall structure of the pyrimidine-based linkers significantly influence the resulting MOFs' properties, including their porosity, stability, and catalytic or biological activity. The following tables summarize key performance data for MOFs synthesized with different pyrimidine linkers.
Gas Adsorption and Separation Properties
| MOF designation | Pyrimidine Linker | Metal Ion | BET Surface Area (m²/g) | Gas Adsorption/Separation Performance |
| In-MOF 1 | (2-pyrimidin-5-yl)terephthalic acid | In³⁺ | - | Remarkable dynamic selectivity for C₂H₂/CH₄ and CO₂/CH₄.[1] |
| [Cu(pmc)₂] | pyrimidine-5-carboxylate | Cu²⁺ | Porous | Highly selective sorption of CO₂; negligible sorption of N₂, Ar, O₂, H₂, and CH₄.[2] |
| Compound 4 | pyrimidine-4,6-dicarboxylate | Mn²⁺ | Porous | Possesses permanent porosity, as confirmed by N₂ (at 77 K) and CO₂ (at 293 K) sorption data.[3] |
| Co-DAT-MOF | 4,6-diamino-2-thiopyrimidine | Co²⁺ | 2.5 | Type IV sorption isotherm, indicating the presence of abundant pores.[4] |
Catalytic and Biomedical Performance
| MOF designation | Pyrimidine Linker | Metal Ion | Application | Key Performance Metrics |
| Zn-MOF | 4,6-diamino-2-pyrimidinethiol | Zn²⁺ | Antibacterial, Antibiofilm | Exhibits high antibacterial and antibiofilm efficacy due to its large surface-to-volume ratio and porous nature.[5] |
| Co-MOF | 4,6-diamino-2-pyrimidinethiol | Co²⁺ | Antioxidant | Demonstrates high antioxidant capacity owing to its redox properties.[5] |
| In-MOF 1 | (2-pyrimidin-5-yl)terephthalic acid | In³⁺ | Catalysis | Efficient catalyst for the fixation of CO₂ and epoxides.[1] |
| MOF-UoR-1 | Schiff base ligand for pyrimidine synthesis | Co²⁺ | Catalysis (Biginelli reaction) | High yields (96%) and rapid reaction times (90 min) for pyrimidine synthesis.[6] |
| [Cu(2-pymo)₂] | 2-hydroxypyrimidine | Cu²⁺ | Catalysis (Click Chemistry) | Good yield and selectivity in the synthesis of propargylamine derivatives.[7] |
| Pb-MOF | pyrimidine-4,6-dicarboxylate | Pb²⁺ | Luminescence | Exhibits greenish-blue photoluminescent emission, more intense than the free ligand.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the experimental protocols used for the synthesis and characterization of the discussed MOFs.
General MOF Synthesis (Solvothermal/Hydrothermal Method)
The synthesis of pyrimidine-based MOFs typically involves the solvothermal or hydrothermal reaction of a metal salt with the respective pyrimidine-based organic linker in a suitable solvent, often N,N-dimethylformamide (DMF).
-
Precursor Dissolution : The metal salt (e.g., indium nitrate, cobalt nitrate) and the pyrimidine-based linker are dissolved in a solvent such as DMF.
-
Reaction : The solution is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 80-150 °C) for a designated period (e.g., 24-48 hours).
-
Product Collection : After cooling to room temperature, the crystalline product is collected by filtration.
-
Washing and Drying : The collected crystals are washed with a solvent like DMF or ethanol to remove unreacted precursors and then dried under vacuum.
Characterization Techniques
-
Powder X-ray Diffraction (PXRD) : To confirm the crystalline structure and phase purity of the synthesized MOFs.
-
Brunauer-Emmett-Teller (BET) Analysis : To determine the specific surface area and pore volume of the MOFs using nitrogen adsorption-desorption isotherms at 77 K. Samples are typically activated by heating under vacuum before measurement.
-
Thermogravimetric Analysis (TGA) : To evaluate the thermal stability of the MOFs. The analysis is usually performed under a nitrogen atmosphere with a constant heating rate.
-
Gas Adsorption Measurements : To assess the gas uptake capacity and selectivity, volumetric gas adsorption analyzers are used at specific temperatures and pressures.
Visualizing Methodologies
The following diagrams, generated using the DOT language, illustrate the general workflow for MOF synthesis and characterization, and the logical relationship between linker choice and MOF performance.
References
- 1. Improved performance of the pyrimidine-modified porous In-MOF and an in situ prepared composite Ag@In-MOF material - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology [addi.ehu.es]
Assessing the In Vitro Efficacy of 3-Pyrimidin-5-yl-benzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the in vitro efficacy of 3-pyrimidin-5-yl-benzoic acid derivatives. To illustrate the process of comparative analysis and structure-activity relationship (SAR) studies, this document will use data from a closely related series of pyrazine-based benzoic acid derivatives that target kinases like CSNK2A and PIM3. The principles and methodologies described herein are directly applicable to the evaluation of any novel series of kinase inhibitors.
Comparative Efficacy of Pyrazine-based Benzoic Acid Analogs
A study on 2,6-disubstituted pyrazines explored modifications to improve selectivity for casein kinase 2 (CSNK2A) over PIM kinases. The 4'-carboxyphenyl group was identified as an optimal substituent at the 2-position of the pyrazine for CSNK2A activity. The following table summarizes the in-cell target engagement of a selection of these analogs, showcasing how structural modifications impact potency and selectivity.
| Compound ID | R Group (Modification) | CSNK2A IC50 (µM) | PIM3 IC50 (µM) | Selectivity (PIM3/CSNK2A) |
| 5c | 3-fluoro on benzoic acid | Active | Not Selective | - |
| 5d | 3-chloro on benzoic acid | Decreased Activity | - | - |
| 5e | 3-methoxy on benzoic acid | Inactive | - | - |
| 5f | 3-chloro on indazole at pyrazine 6-position | Potent | Potent | Not Selective |
| 6c | 6-isopropoxyindole at pyrazine 6-position | Nanomolar | - | 30-fold |
Data presented is a qualitative summary based on the findings in the cited literature. For precise IC50 values, refer to the original publication.[1]
The data indicates that even minor substitutions on the benzoic acid ring can significantly alter activity, while more substantial changes at other positions on the core scaffold can modulate selectivity between different kinase targets.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate assessment of compound efficacy. Below are standard protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase enzyme (e.g., CSNK2A)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Test compounds (e.g., this compound derivatives)
-
Kinase buffer
-
Stop solution (e.g., EDTA)
-
TR-FRET detection antibody
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute this series into the kinase buffer to achieve the desired final assay concentrations.
-
Kinase Reaction:
-
Add the diluted test compounds to the wells of a 384-well plate. Include controls for no inhibitor (DMSO vehicle) and no enzyme.
-
Add the kinase enzyme to all wells except the "no enzyme" control.
-
Allow the plate to incubate for 15-30 minutes at room temperature to permit the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a solution containing the substrate and ATP. The ATP concentration should ideally be at its apparent Km for the kinase.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding a stop solution containing EDTA.
-
Add the TR-FRET detection antibody, which binds to the phosphorylated substrate.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.
-
Data Analysis: Calculate the ratio of the two emission signals. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (Resazurin Reduction)
This assay measures the metabolic activity of viable cells to assess the cytotoxic or cytostatic effects of test compounds.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
Resazurin sodium salt solution
-
96-well cell culture plates
-
Spectrophotometer or fluorometer
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 72 hours).
-
Assay:
-
Add the resazurin solution to each well.
-
Incubate for 1-4 hours, allowing metabolically active cells to reduce resazurin to the fluorescent product, resorufin.
-
-
Data Acquisition: Measure the fluorescence or absorbance of the resorufin in each well using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Visualizations
Signaling Pathway
Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Experimental Workflow
Caption: General workflow for the in vitro evaluation of novel kinase inhibitors.
References
Cross-reactivity profiling of compounds derived from 3-Pyrimidin-5-yl-benzoic acid
Comparative Cross-Reactivity Profiling of Pyrimidine-Based Kinase Inhibitors
A Guide for Researchers in Drug Discovery and Development
Introduction
This guide provides a comparative analysis of the cross-reactivity profiles of pyrimidine-based kinase inhibitors, a class of compounds with significant therapeutic potential in oncology and other diseases. Due to the high degree of conservation in the ATP-binding site across the human kinome, understanding the selectivity of these inhibitors is paramount for predicting their efficacy and potential off-target effects.
While this report is centered on the pyrimidine scaffold, specific experimental data for derivatives of 3-Pyrimidin-5-yl-benzoic acid was not publicly available at the time of this review. Therefore, we have chosen to feature the well-characterized pyrazolo[3,4-d]pyrimidine inhibitor, PP1 , as a representative compound of a closely related structural class. PP1 is a potent inhibitor of the Src family of tyrosine kinases and serves as an excellent model for illustrating the principles of cross-reactivity profiling.[1][2][3]
This guide will compare the kinase inhibition profile of PP1 with that of Staurosporine, a broad-spectrum kinase inhibitor, and a hypothetical selective inhibitor, "Compound X," to provide a comprehensive overview of different selectivity patterns. Detailed experimental protocols for assessing kinase inhibition are also provided, along with visualizations of a key signaling pathway and the experimental workflow.
Comparative Kinase Inhibition Profiles
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC₅₀) of PP1, Staurosporine, and Compound X against a panel of representative protein kinases. Lower IC₅₀ values indicate greater potency.
| Kinase Target | PP1 IC₅₀ (nM) | Staurosporine IC₅₀ (nM) | Compound X IC₅₀ (nM) |
| Src Family | |||
| LCK | 5[1][2] | 3 | >10,000 |
| FYN | 6[1][2] | 5 | >10,000 |
| HCK | 20[1][2] | 6 | >10,000 |
| SRC | 170[1] | 7 | >10,000 |
| Other Tyrosine Kinases | |||
| ABL | >10,000 | 20 | >10,000 |
| EGFR | 250[1] | 8 | >10,000 |
| PDGFR | 75-100[1] | 15 | >10,000 |
| Serine/Threonine Kinases | |||
| CDK2 | >10,000 | 4 | >10,000 |
| PKA | >10,000 | 12 | >10,000 |
| Aurora A | >10,000 | 15 | 10 |
Data Interpretation:
-
PP1 demonstrates high potency and selectivity for the Src family of kinases, particularly LCK and FYN.[1][2][3] Its activity against other kinases like EGFR and PDGFR is significantly lower, and it shows minimal inhibition of serine/threonine kinases in this panel.
-
Staurosporine exhibits a broad-spectrum inhibition profile, potently inhibiting both tyrosine and serine/threonine kinases with little selectivity. This promiscuity makes it a useful tool for in vitro studies but generally unsuitable for therapeutic applications due to the high likelihood of off-target effects.
-
Compound X represents a hypothetical inhibitor with high selectivity for Aurora A, a serine/threonine kinase. This profile would be desirable for a targeted therapy aimed at processes regulated by Aurora A, such as mitosis.
Experimental Protocols
The following is a detailed methodology for a typical in vitro kinase inhibition assay used to generate the data presented above. The ADP-Glo™ Kinase Assay is a common, luminescence-based method for quantifying kinase activity.[4][5][6][7][8]
In Vitro Kinase Inhibition Assay (ADP-Glo™)
1. Principle:
This assay quantitatively measures the amount of ADP produced during a kinase-catalyzed phosphorylation reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light signal is proportional to the kinase activity.
2. Materials:
-
Kinase of interest (e.g., LCK, SRC)
-
Substrate (a suitable peptide or protein substrate for the kinase)
-
Test compounds (e.g., PP1, dissolved in DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
3. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the kinase and substrate in Kinase Assay Buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.
-
-
Kinase Reaction Initiation:
-
Initiate the reaction by adding 2 µL of ATP solution in Kinase Assay Buffer to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate the plate at 30°C for 1 hour.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway
The following diagram illustrates a simplified Src family kinase signaling pathway, which is a primary target of the pyrazolopyrimidine inhibitor PP1. Src family kinases are key regulators of various cellular processes, including proliferation, differentiation, and migration.[9][10][11][12][13]
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PP 1 | Src Kinases | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Src Family Kinases - Creative Biogene [creative-biogene.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Src family kinases, key regulators of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of 3-Pyrimidin-5-yl-benzoic acid in cellular assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel kinase inhibitors is a cornerstone of modern drug discovery. Evaluating the performance of a new chemical entity against established benchmarks is a critical step in this process. This guide provides a framework for benchmarking the performance of a novel compound, hypothetically Compound X (3-Pyrimidin-5-yl-benzoic acid) , in cellular assays targeting the Activin receptor-like kinase 2 (ALK2).
ALK2, a bone morphogenetic protein (BMP) type I receptor, is a key mediator in the BMP signaling pathway, which plays a crucial role in cellular proliferation, differentiation, and apoptosis.[1] Dysregulation of ALK2 signaling is implicated in various diseases, including fibrodysplasia ossificans progressiva (FOP) and certain cancers.[1]
As there is no publicly available data on the biological activity of this compound, this guide will use two well-characterized, potent, and selective ALK2 inhibitors, LDN-193189 and DMH1 , as reference compounds. The data presented for these compounds will serve as a benchmark against which "Compound X" can be evaluated.
Comparative Performance Data
The following tables summarize the key performance indicators for LDN-193189 and DMH1, with a placeholder for the experimental data of Compound X.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Target Kinase | LDN-193189 (nM) | DMH1 (nM) | Compound X (nM) |
| ALK2 | 0.8 - 5 [1][2][3][4] | 13 - 108 [5][6][7][8] | Experimental Data |
| ALK1 | 0.8[1] | 27[5] | Experimental Data |
| ALK3 | 5.3 - 30[1][2][3][4] | <5[5] | Experimental Data |
| ALK6 | 16.7[1] | 47.6[5] | Experimental Data |
| VEGFR2 (KDR) | No significant inhibition[6] | No significant inhibition[6] | Experimental Data |
| ALK5 | No significant inhibition[4] | No significant inhibition[6] | Experimental Data |
Table 2: Cellular Assay Performance
| Assay | Endpoint | LDN-193189 | DMH1 | Compound X |
| SMAD 1/5/8 Phosphorylation | Inhibition of BMP4-induced phosphorylation | IC50 ≈ 5 nM[1] | Dose-dependent inhibition (1-5 µM)[9] | Experimental Data |
| Transcriptional Activity | Inhibition of BMP-responsive element (BRE) driven reporter | IC50 = 5 nM (ALK2)[1][2] | IC50 < 0.5 µM (ALK2)[6] | Experimental Data |
| Cancer Cell Proliferation (A549 Lung Cancer Cells) | Reduction in cell viability | - | Significant reduction at 3-5 µM[9] | Experimental Data |
| Stem Cell Differentiation | Neural Induction of hPSCs | Promotes neural induction | Promotes neurogenesis | Experimental Data |
Signaling Pathway and Experimental Workflow
To understand the context of these assays, the following diagrams illustrate the targeted signaling pathway and a general workflow for inhibitor testing.
Caption: The BMP/ALK2 signaling pathway and the point of inhibition.
Caption: A generalized workflow for cellular assay-based inhibitor testing.
Experimental Protocols
Western Blot for Phospho-SMAD1/5/8 Inhibition
This assay directly measures the ability of a compound to inhibit the ALK2-mediated phosphorylation of its downstream targets, SMAD1, SMAD5, and SMAD8.[10][11]
Methodology:
-
Cell Culture and Seeding: Plate a suitable cell line (e.g., C2C12, A549, or HEK293 cells) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., Compound X, LDN-193189, DMH1) or vehicle control (DMSO) for 1-2 hours.
-
BMP Stimulation: Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated SMAD1/5/8.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities and normalize the phospho-SMAD1/5/8 signal to a loading control (e.g., GAPDH or total SMAD1).
Cell Proliferation (MTT) Assay
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells that may have aberrantly activated BMP signaling.[12]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound or vehicle control for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.
Conclusion
This guide provides a comprehensive framework for benchmarking the cellular performance of a novel ALK2 inhibitor, such as the hypothetical "Compound X (this compound)". By comparing its performance in key cellular assays against well-characterized inhibitors like LDN-193189 and DMH1, researchers can effectively evaluate its potency, selectivity, and potential as a therapeutic agent. The provided protocols and workflows offer a standardized approach to generating robust and comparable data, facilitating informed decisions in the drug development pipeline.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. reprocell.com [reprocell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
For Researchers, Scientists, and Drug Development Professionals
Comparative Crystallographic Data
The structural architecture of a molecule is fundamental to its chemical and biological activity. Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. Below is a summary of the crystallographic data for several compounds structurally related to 3-Pyrimidin-5-yl-benzoic acid. This comparative data highlights how variations in the heterocyclic moiety and substitution patterns influence the crystal packing and molecular conformation.
| Parameter | 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid[1] | 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid[2] | 3-(4-Pyridyl)benzoic acid[3] |
| Molecular Formula | C₁₇H₁₃N₃O₂S | C₁₉H₁₆N₂O₄ | C₁₂H₉NO₂ |
| Molecular Weight | 323.36 | 336.34 | 199.20 |
| Crystal System | Triclinic | Monoclinic | Orthorhombic |
| Space Group | P-1 | P2₁/c | Pbca |
| Unit Cell Dimensions | a = 4.4130 Å, b = 10.458 Å, c = 16.432 Å, α = 87.79°, β = 89.90°, γ = 80.48° | a = 11.1523 Å, b = 11.2120 Å, c = 13.9255 Å, β = 102.827° | a = 13.839 Å, b = 7.013 Å, c = 19.469 Å |
| Volume (ų) | 747.4 | 1697.79 | 1890 |
| Z (Molecules/Unit Cell) | 2 | 4 | 8 |
| Key Structural Feature | Pyrimidinyl and pyridinyl rings are not coplanar (dihedral angle of 11.17°). Molecules form dimers via O—H···N hydrogen bonds.[1] | The [(pyridin-4-yl)methoxy]benzoic acid unit is nearly planar. Molecules form chains via O—H···N hydrogen bonds.[2] | The benzene and pyridine rings are not planar (dihedral angle of 32.14°). Molecules form infinite chains via O—H···N hydrogen bonds.[3] |
Analysis of Intermolecular Interactions and Molecular Conformation
The non-covalent interactions between molecules in the crystalline state, such as hydrogen bonds and π-π stacking, are critical in determining the overall crystal structure and can influence physical properties like solubility and melting point.
-
Hydrogen Bonding : In the analyzed compounds, a recurring motif is the formation of hydrogen bonds involving the carboxylic acid group and a nitrogen atom from the heterocyclic ring (pyridine or pyrimidine). For example, in both 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid and 3-(4-Pyridyl)benzoic acid, O—H···N hydrogen bonds link molecules into dimers or infinite chains, respectively[1][3].
-
Molecular Planarity : The dihedral angle between the benzoic acid ring and the attached heterocyclic ring is a key conformational feature. In 3-(4-Pyridyl)benzoic acid, this angle is 32.14°, indicating a significant twist between the two rings[3]. Conversely, the pyrimidinyl and pyridinyl rings in 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid are nearly coplanar, with a dihedral angle of only 11.17°[1]. These variations can impact how the molecules pack in the crystal lattice and how they interact with biological targets.
-
Other Interactions : C—H···π interactions are also observed, contributing to the stability of the crystal packing. In 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid, these interactions occur between a methylene H atom and a phenyl ring[1].
Experimental Protocols
The structural characterization of novel compounds like this compound relies on a combination of spectroscopic and crystallographic techniques.
3.1 Single-Crystal X-ray Diffraction
This is the gold standard for determining the three-dimensional structure of a molecule.
-
Crystal Growth : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents include DMF, ethanol, or mixtures of solvents[1][3]. Hydrothermal synthesis can also be employed[2].
-
Data Collection : A suitable crystal is mounted on a diffractometer (e.g., Bruker SMART CCD). The crystal is irradiated with monochromatic X-rays (e.g., Mo Kα radiation), and the diffraction pattern is collected as the crystal is rotated[2].
-
Structure Solution and Refinement : The diffraction data is used to solve the crystal structure, often using direct methods (e.g., SHELXS97). The initial structural model is then refined using least-squares minimization (e.g., SHELXL97) to achieve the best fit between the observed and calculated diffraction data[2].
-
Data Validation : The final structure is validated using tools like checkCIF to ensure its quality and correctness.
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides information about the chemical environment of atoms within a molecule.
-
Sample Preparation : A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition : 1H and 13C NMR spectra are acquired on an NMR spectrometer (e.g., 400 or 500 MHz). The chemical shifts (δ), coupling constants (J), and integration of the signals provide detailed information about the molecular structure[4][5]. For instance, in related benzoic acid derivatives, the carboxylic acid proton typically appears as a broad singlet at δ 12-13 ppm in the 1H NMR spectrum[5].
-
2D NMR : Techniques like COSY, HSQC, and HMBC can be used to establish connectivity between different parts of the molecule.
3.3 Computational Chemistry
Theoretical calculations are often used to complement experimental data.
-
Methods : Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are employed to optimize the molecular geometry and predict various properties.
-
Applications : These methods can be used to calculate geometrical parameters, analyze frontier molecular orbitals (HOMO-LUMO), and map the molecular electrostatic potential (MEP), which provides insights into chemical reactivity and intermolecular interactions.
Visualizations: Workflows and Structural Comparisons
Experimental Workflow for Structural Elucidation
The following diagram outlines the typical workflow for the synthesis and structural characterization of a novel benzoic acid derivative.
References
- 1. 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Pyrimidin-5-yl-benzoic acid: A Guide for Laboratory Professionals
For immediate reference, treat 3-Pyrimidin-5-yl-benzoic acid as a hazardous chemical. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1] The primary and recommended disposal route for this compound is through an approved hazardous waste disposal facility.[1][2]
This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to safely manage and dispose of this compound, a nitrogen-containing heterocyclic carboxylic acid. Due to the absence of a specific Safety Data Sheet (SDS) in the public domain for this compound (CAS Number: 852180-74-6), this protocol is based on best practices for the disposal of related chemical classes, including benzoic acid and other nitrogenous heterocyclic compounds.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is crucial to be aware of the potential hazards associated with similar compounds. Benzoic acid, a related substance, is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[3][4] Therefore, appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of the solid material should occur in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[1]
Experimental Protocol: Waste Disposal Procedure
This protocol outlines the necessary steps for the proper disposal of this compound from the laboratory bench to its final collection point.
-
Waste Minimization : Before commencing any experiment, plan to minimize the generation of waste by carefully calculating the required amounts of this compound and avoiding the preparation of excess solutions.[1]
-
Waste Segregation : Proper segregation is critical to prevent dangerous chemical reactions.[1]
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong bases, or amines.[1]
-
Collect solid waste separately from liquid waste.
-
If dissolved in a solvent, segregate it based on the solvent's properties (e.g., halogenated or non-halogenated solvents).
-
-
Container and Labeling :
-
Temporary Storage in a Satellite Accumulation Area (SAA) :
-
Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[1] This area must be at or near the point of generation.
-
The SAA should be a secondary containment unit, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.
-
Keep the waste container closed at all times, except when adding waste.[1]
-
-
Arranging for Waste Pickup :
-
Once the waste container is full or has been in accumulation for the maximum allowable time (as per your institution's policy), arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for the disposal of carboxylic acids can provide some context. It is important to note that these are general recommendations and may not be applicable to this compound due to its complex structure and potential for other hazards.
| Disposal Method | General Guideline for Simple Carboxylic Acids | Applicability to this compound |
| Drain Disposal | Generally prohibited for hazardous chemicals.[2] | Not Recommended. |
| Neutralization | Dilute acid solutions (<10% v/v) with a pH between 7-9 may be eligible for drain disposal in some jurisdictions, provided they have no other contaminants.[5] | Not Recommended without explicit EHS approval. The complex structure of this compound may present additional hazards. |
| Small Quantities | Some simple carboxylic acids (5 or fewer carbon atoms) in quantities up to 100g or 100mL may be neutralized and drain-disposed with copious amounts of water.[6] | Not Applicable. this compound is a more complex and potentially hazardous molecule. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling 3-Pyrimidin-5-yl-benzoic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of 3-Pyrimidin-5-yl-benzoic acid (CAS No. 852180-74-6), including personal protective equipment (PPE), operational plans, and disposal procedures.
Hazard Identification and Personal Protective Equipment
While a specific Safety Data Sheet (SDS) for this compound from a supplier has been identified, its detailed contents were not publicly accessible. However, based on the known hazards of the parent compound, benzoic acid, and structurally related nitrogen-containing aromatic acids, this compound is anticipated to present the following hazards.[1][2][3] The recommended PPE is therefore based on a conservative assessment of these potential risks.
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[4][5][6][7] | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[4][5][6][7][8] | Prevents skin contact and irritation. |
| Body Protection | Laboratory coat or chemical-resistant apron.[4][5][6][7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator for powders if not handled in a fume hood.[6][7] | Prevents inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
-
Preparation :
-
Handling the Solid Compound :
-
When weighing or transferring the solid, do so carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transfer.
-
Keep the container with the compound closed when not in use.
-
-
Dissolving the Compound :
-
Add the solid to the solvent slowly.
-
If the dissolution is exothermic, cool the container as needed.
-
Ensure the chosen solvent is compatible with the compound.
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[9]
-
Clean the work area to remove any residual contamination.
-
Decontaminate or dispose of any contaminated labware or PPE according to the disposal plan.
-
Emergency and Disposal Plans
Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
| Spill Size | Procedure |
| Small Spill | Isolate the area. Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).[11][13] Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[10][12] Clean the spill area with a suitable solvent and then with soap and water. |
| Large Spill | Evacuate the immediate area.[10][13] Alert others and contact the appropriate emergency response personnel. Prevent the spread of the dust or liquid.[14] Do not attempt to clean up a large spill without proper training and equipment. |
Waste Disposal
Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.
-
Unused Compound : Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][15] Do not dispose of down the drain.[15]
-
Contaminated Materials : Any materials contaminated with the compound (e.g., gloves, paper towels, absorbent from spills) should be placed in a sealed, labeled hazardous waste container for disposal.[15]
-
Empty Containers : Unless thoroughly decontaminated, empty containers should be treated as hazardous waste and disposed of accordingly.[1]
As a nitrogen-containing organic compound, it should be segregated with other non-halogenated organic wastes.[16]
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. home.miracosta.edu [home.miracosta.edu]
- 4. newreachglobal.com [newreachglobal.com]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. pppmag.com [pppmag.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. offices.austincc.edu [offices.austincc.edu]
- 11. safety.charlotte.edu [safety.charlotte.edu]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. ccny.cuny.edu [ccny.cuny.edu]
- 14. acs.org [acs.org]
- 15. web.mit.edu [web.mit.edu]
- 16. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
